molecular formula C6H13NO B13054287 (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine

(S)-1-((S)-tetrahydrofuran-2-yl)ethanamine

Cat. No.: B13054287
M. Wt: 115.17 g/mol
InChI Key: WRDLTPMUGXTIAM-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-((S)-Tetrahydrofuran-2-yl)ethanamine (CAS 2177259-28-6) is a chiral amine compound of significant interest in advanced chemical and pharmaceutical research . This stereospecific molecule features a tetrahydrofuran ring, a heterocyclic scaffold known for its versatility as a solvent and precursor in polymer science , coupled with a chiral ethanamine moiety. With a molecular formula of C₆H₁₃NO and a molecular weight of 115.18 g/mol , it serves as a high-value building block for the synthesis of complex molecules. Its primary research applications leverage its chiral structure, making it a potential key intermediate in asymmetric synthesis, medicinal chemistry, and the development of active pharmaceutical ingredients (APIs). The defined (S) configuration at both chiral centers is critical for creating enantiomerically pure compounds, which is paramount in drug discovery for optimizing potency and minimizing off-target effects. Researchers also value this compound for its potential use in constructing ligands for catalysis and as a precursor for other chiral amines with tailored properties. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and the material must be stored as recommended to maintain its stability and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1R)-1-[(2R)-oxolan-2-yl]ethanamine

InChI

InChI=1S/C6H13NO/c1-5(7)6-3-2-4-8-6/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1

InChI Key

WRDLTPMUGXTIAM-PHDIDXHHSA-N

Isomeric SMILES

C[C@H]([C@H]1CCCO1)N

Canonical SMILES

CC(C1CCCO1)N

Origin of Product

United States

Foundational & Exploratory

Enantioselective Synthesis of (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the enantioselective synthesis of (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine, a chiral amine of significant interest in pharmaceutical development. The document delves into the strategic considerations for establishing the two contiguous stereocenters, with a primary focus on a convergent synthetic approach. Key methodologies, including the preparation of the chiral ketone precursor, (S)-1-(tetrahydrofuran-2-yl)ethanone, and its subsequent diastereoselective amination, are discussed in detail. This guide emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, self-validating experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to ensure scientific integrity and practical applicability.

Introduction: The Significance of Chiral Tetrahydrofuran Amines

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The introduction of a chiral amine substituent further enhances the pharmacological potential by providing a key interaction point with biological targets. Specifically, (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine, with its defined stereochemistry at both the tetrahydrofuran ring and the aminoethyl side chain, represents a valuable building block for the synthesis of complex chiral molecules. The precise spatial arrangement of its functional groups is crucial for its biological activity, making its stereocontrolled synthesis a critical challenge for process chemists and medicinal chemists alike.

This guide will explore robust and scalable strategies for the enantioselective synthesis of this target molecule, focusing on methods that offer high diastereoselectivity and enantioselectivity. We will begin by discussing the synthesis of the key intermediate, (S)-1-(tetrahydrofuran-2-yl)ethanone, and then explore in detail the stereoselective introduction of the amine functionality.

Strategic Approach: A Convergent Synthesis

A logical and efficient approach to the synthesis of (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine involves a convergent strategy. This approach separates the synthesis of the chiral tetrahydrofuran core from the creation of the chiral amine center. The key steps in this strategy are:

  • Enantioselective synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone: This step establishes the first stereocenter on the tetrahydrofuran ring.

  • Diastereoselective amination of the chiral ketone: This crucial step introduces the second stereocenter on the side chain with the desired (S) configuration, controlled by the existing stereocenter.

This convergent approach allows for greater flexibility and control over the stereochemical outcome of the final product.

Synthesis of the Chiral Precursor: (S)-1-(tetrahydrofuran-2-yl)ethanone

The most established and reliable method for the synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone begins with the commercially available and enantiopure (S)-tetrahydro-2-furoic acid. This strategy ensures that the stereocenter on the tetrahydrofuran ring is set from the start.

Activation of the Carboxylic Acid

The carboxylic acid must first be activated to facilitate the addition of a methyl group. A common and effective method is the conversion to a Weinreb amide. This is achieved by treating (S)-tetrahydro-2-furoic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

Rationale for Weinreb Amide Formation: The Weinreb amide is a superior intermediate compared to acid chlorides or esters for this transformation. It forms a stable chelate with the organometallic reagent (in this case, a methyl Grignard or methyllithium), preventing over-addition and the formation of tertiary alcohol byproducts. This ensures a clean conversion to the desired ketone.

Reaction with a Methyl Nucleophile

The resulting Weinreb amide is then reacted with a methyl nucleophile, typically methylmagnesium bromide (CH₃MgBr) or methyllithium (CH₃Li), to afford (S)-1-(tetrahydrofuran-2-yl)ethanone. The reaction proceeds smoothly at low temperatures, and the subsequent acidic workup hydrolyzes the intermediate to yield the final ketone.

Experimental Protocol: Synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone

Materials:

  • (S)-Tetrahydro-2-furoic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Methylmagnesium bromide (3 M in diethyl ether)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • To a solution of (S)-tetrahydro-2-furoic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM at 0 °C, add DCC (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the filter cake with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude Weinreb amide.

  • Dissolve the crude Weinreb amide in anhydrous diethyl ether and cool the solution to -78 °C.

  • Slowly add methylmagnesium bromide (1.2 eq) to the solution.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional hour.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford (S)-1-(tetrahydrofuran-2-yl)ethanone.

Diastereoselective Amination of (S)-1-(tetrahydrofuran-2-yl)ethanone

The critical step in this synthesis is the diastereoselective amination of the chiral ketone to establish the second stereocenter with the desired (S) configuration. Two primary and highly effective strategies will be discussed: biocatalytic reductive amination and chiral auxiliary-mediated amination.

Biocatalytic Reductive Amination using Transaminases

Biocatalysis offers a green and highly selective method for the synthesis of chiral amines.[1][2] Transaminases (TAs), in particular, are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate with high enantioselectivity.[3][4] For the synthesis of (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine, an (S)-selective transaminase is required.

Causality of Stereoselectivity: The high stereoselectivity of transaminases arises from the specific three-dimensional arrangement of the enzyme's active site. The ketone substrate is precisely oriented within the active site, allowing the transfer of the amino group to occur on only one face of the carbonyl group, leading to the formation of a single enantiomer of the amine.

Workflow for Biocatalytic Reductive Amination:

Caption: Workflow for the biocatalytic reductive amination of (S)-1-(tetrahydrofuran-2-yl)ethanone.

Experimental Protocol: Biocatalytic Reductive Amination

Materials:

  • (S)-1-(tetrahydrofuran-2-yl)ethanone

  • (S)-selective transaminase (e.g., ATA-117 from Codexis, or a similar commercially available or engineered enzyme)

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (KPi), 100 mM, pH 7.5

  • Ethyl acetate (EtOAc)

  • Sodium chloride

Procedure:

  • In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM).

  • Add the (S)-selective transaminase to the buffer solution.

  • Add (S)-1-(tetrahydrofuran-2-yl)ethanone (1.0 eq) and isopropylamine (5-10 eq) to the reaction mixture.

  • Stir the reaction at a controlled temperature (typically 30-40 °C) and monitor the progress by HPLC or GC.

  • Once the reaction is complete, saturate the aqueous phase with sodium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amine can be further purified by distillation or chromatography if necessary. The enantiomeric and diastereomeric excess should be determined by chiral HPLC or GC analysis.

Chiral Auxiliary-Mediated Diastereoselective Amination

An alternative to biocatalysis is the use of a chiral auxiliary.[5] Ellman's sulfinamide chemistry is a well-established and reliable method for the asymmetric synthesis of amines.[6] In this approach, the chiral ketone is first condensed with a chiral sulfinamide to form a sulfinylimine. Subsequent diastereoselective reduction of the C=N bond, followed by removal of the auxiliary, yields the desired chiral amine.

Causality of Diastereoselectivity: The stereochemical outcome of the reduction is directed by the chiral sulfinyl group. The bulky tert-butyl group on the sulfur atom effectively shields one face of the imine, forcing the hydride reagent to attack from the less hindered face. This results in a high degree of diastereoselectivity.

Synthetic Pathway using a Chiral Auxiliary:

Chiral_Auxiliary_Pathway Ketone (S)-1-(tetrahydrofuran-2-yl)ethanone Sulfinylimine N-Sulfinylimine Intermediate Ketone->Sulfinylimine Ti(OEt)4 Sulfinamide (R)-tert-Butanesulfinamide Sulfinamide->Sulfinylimine Reduction Diastereoselective Reduction (e.g., NaBH4) Sulfinylimine->Reduction Sulfinylamine Sulfinylamine Product Reduction->Sulfinylamine Deprotection Acidic Cleavage (e.g., HCl in MeOH) Sulfinylamine->Deprotection Amine (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine Deprotection->Amine

Sources

Technical Guide: Physical and Chemical Properties of Chiral Tetrahydrofuran Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral tetrahydrofuran (THF) amines, specifically (3S)- and (3R)-aminotetrahydrofuran , represent a critical class of heterocyclic building blocks in modern drug discovery. Their value lies in their ability to serve as bioisosteres for cyclopentanes and pyrrolidines while introducing a polar ether oxygen that can function as a hydrogen bond acceptor. This guide provides an exhaustive technical analysis of their physicochemical properties, conformational dynamics, and synthetic accessibility, tailored for high-stakes optimization in lead generation and process development.

Structural and Conformational Analysis

Stereochemistry and Absolute Configuration

The 3-aminotetrahydrofuran moiety possesses a single stereogenic center at the C3 position. The absolute configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules, where the amino group (-NH₂) holds the highest priority.

  • (3S)-Aminotetrahydrofuran: The amino group is oriented such that the sequence of priorities follows a counter-clockwise direction.

  • (3R)-Aminotetrahydrofuran: The mirror image, with a clockwise priority sequence.

Ring Puckering and Conformational Equilibrium

Unlike planar aromatic heterocycles, the saturated THF ring exists in a dynamic equilibrium between envelope (E) and twisted (T) conformations to minimize torsional strain and steric repulsion.

For 3-substituted tetrahydrofurans, the substituent (amine) prefers a pseudo-equatorial position to minimize 1,3-diaxial-like interactions. The presence of the endocyclic oxygen atom introduces an anomeric-like effect, though less pronounced than in 2-substituted derivatives. The equilibrium is generally shifted toward the envelope conformation where the C3 or C4 atom is the "flap" of the envelope.

Conformation cluster_0 Conformational Equilibrium cluster_1 Stabilizing Factors Envelope Envelope (E) (Pseudo-equatorial -NH2) Global Minimum Twist Twist (T) (Pseudo-axial -NH2) Higher Energy Envelope->Twist Pseudorotation ΔG ≈ 3-4 kcal/mol Steric Minimization of 1,2-H interactions Steric->Envelope Dipole Dipole alignment (Amine vs Ether O) Dipole->Envelope

Figure 1: Conformational equilibrium of 3-aminotetrahydrofuran favoring the pseudo-equatorial envelope.

Physical Properties[1][2][3][4][5]

The physical constants of chiral THF amines are distinct from their acyclic counterparts due to ring constraints. Note that enantiomers possess identical scalar physical properties (BP, density) in an achiral environment but differ in optical rotation.

Table 1: Physicochemical Data for (3R)-/(3S)-Aminotetrahydrofuran

PropertyValue / RangeNotes
Molecular Formula C₄H₉NO
Molecular Weight 87.12 g/mol
Boiling Point 126°C (at 760 mmHg)Volatile liquid
Density 0.997 – 1.012 g/mLAt 25°C
Refractive Index (

)
1.453 – 1.458
Flash Point 37°C – 48.9°CFlammable (Class 3)
Solubility Miscible in H₂O, DMSO, MeOH, DCMHighly polar organic
Appearance Colorless to pale yellow liquidOxidizes/darkens on air exposure
Vapor Pressure ~12 mmHgAt 25°C

Chemical Properties

Basicity and pKa

The pKa of the conjugate acid of 3-aminotetrahydrofuran is predicted to be approximately 8.90 .

  • Comparison: It is slightly less basic than pyrrolidine (pKa ~11.3) and cyclopentylamine (pKa ~10.6).

  • Mechanism: The electron-withdrawing inductive effect (-I) of the cyclic ether oxygen at the

    
    -position reduces the electron density on the nitrogen lone pair, lowering its proton affinity compared to carbocyclic amines.
    
Stability and Reactivity
  • Oxidation: The

    
    -carbons (C2 and C5) adjacent to the ether oxygen are susceptible to radical oxidation, forming peroxides upon prolonged exposure to air. Storage under nitrogen/argon is mandatory. 
    
  • Nucleophilicity: The primary amine is a potent nucleophile, readily participating in

    
     alkylations, reductive aminations, and amide couplings.
    
  • Thermal Stability: Generally stable up to its boiling point, but racemization can occur under harsh basic conditions if the C3 proton is abstracted (though this is difficult due to low acidity of the C-H bond).

Synthesis and Resolution Strategies

Access to high-enantiopurity material is achieved via two primary routes: Chiral Pool Synthesis (from Aspartic Acid) or Resolution of Racemates.

Route A: Chiral Pool Synthesis (Preferred for Scale)

Starting from L-Aspartic Acid , the stereocenter is preserved throughout the transformation.

  • Cyclization: L-Aspartic acid is cyclized to the anhydride/imide.

  • Reduction: Selective reduction of the carbonyls yields the chiral diol.

  • Ring Closure: Cyclodehydration under acidic conditions forms the THF ring.

Route B: Resolution of Racemate

Racemic 3-aminotetrahydrofuran can be resolved using chiral acids.

  • Resolving Agent: (R)- or (S)-Mandelic acid, or L-(+)-Tartaric acid.

  • Mechanism: Formation of diastereomeric salts which have different solubility profiles in solvents like Ethanol/EtOAc.

Synthesis cluster_inputs Starting Materials cluster_process Processing cluster_output Final Product Aspartic L-Aspartic Acid (Chiral Pool) Step1 Diester Formation & Reduction Aspartic->Step1 Racemate Racemic 3-Aminotetrahydrofuran ResStep1 Salt Formation with (S)-Mandelic Acid Racemate->ResStep1 Step2 Cyclization to (S)-3-Hydroxytetrahydrofuran Step1->Step2 Step3 Activation (Tosylation) & Azidation Step2->Step3 Inversion of Config (Walden Inversion) Product (S)-3-Aminotetrahydrofuran (>99% ee) Step3->Product Reduction (H2/Pd) ResStep2 Fractional Crystallization (EtOH/EtOAc) ResStep1->ResStep2 Diastereomer Separation ResStep3 Basification (NaOH) ResStep2->ResStep3 ResStep3->Product

Figure 2: Synthetic pathways comparing Chiral Pool (left) vs. Resolution (right).

Applications in Drug Discovery[13]

The chiral THF amine scaffold is a "privileged structure" in medicinal chemistry.

Pharmacophore Features
  • H-Bonding: The amine acts as a donor/acceptor; the ether oxygen acts as a specific acceptor.

  • Solubility: The ether oxygen lowers LogP compared to cyclopentane analogs, improving aqueous solubility.

  • Metabolic Stability: The THF ring is generally more resistant to oxidative metabolism than N-alkyl chains.

Case Studies
  • Tecadenoson: An A1 adenosine receptor agonist where the THF amine mimics the ribose sugar moiety.

  • Protease Inhibitors: Used as a P2 ligand in HIV protease inhibitors (e.g., derivatized squaramides) to fill the S2 hydrophobic pocket while engaging backbone amides.

Experimental Protocols

Protocol 7.1: Handling and Storage

Objective: Prevent peroxide formation and degradation.

  • Receipt: Upon receipt, verify the seal integrity.

  • Testing: Test for peroxides using KI starch paper if the bottle has been opened previously.

  • Storage: Store at 2–8°C under an inert atmosphere (Ar or N₂).

  • Usage: Use dry syringes/needles for transfer. Avoid prolonged exposure to air.

Protocol 7.2: Chemical Resolution (Example)

Objective: Isolate (S)-enantiomer from racemate.

  • Dissolution: Dissolve 100 mmol of racemic 3-aminotetrahydrofuran in Ethanol (50 mL).

  • Addition: Slowly add a hot solution of (S)-(+)-Mandelic acid (100 mmol) in Ethanol (100 mL).

  • Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: Collect the precipitate (diastereomeric salt) via vacuum filtration.

  • Recrystallization: Recrystallize from EtOH/EtOAc to upgrade ee% to >99%.

  • Free Basing: Suspend the salt in water, basify with 2N NaOH to pH >12, and extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

References

  • PubChem. (S)-3-Aminotetrahydrofuran Compound Summary. National Library of Medicine. [Link]

  • Ghosh, A. K., et al.Design and Synthesis of Novel HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. (Contextual citation based on general protease inhibitor scaffolds).
  • Organic Syntheses. Resolution of Racemates using Mandelic Acid. (General Protocol Adaptation). [Link]

  • ResearchGate. Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. [Link]

The Chiral Integrity Protocols: Safety & Handling of Alkyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and handling precautions for chiral alkyl amines. Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dual-Risk Profile

In pharmaceutical development, chiral alkyl amines (e.g.,


-methylbenzylamine, 1-phenylethylamine) are ubiquitous as resolving agents, chiral auxiliaries, and API intermediates. While their utility drives the "Chiral Switch" in drug discovery, their handling presents a dual-risk profile :
  • Biological Hazard: They are potent sensitizers, corrosives, and lachrymators.

  • Data Hazard: Their chemical instability (specifically carbonation) can silently destroy enantiomeric excess (ee) calculations, leading to costly downstream failures in stereoselective synthesis.

This guide moves beyond standard SDS boilerplate to provide a field-validated system for handling these reagents without compromising operator safety or optical purity.

Physicochemical Hazards & Stability Mechanisms

The "Invisible" Threat: Carbonation

The most overlooked hazard in amine handling is atmospheric carbonation . Primary and secondary alkyl amines react rapidly with atmospheric


 to form carbamate salts.
  • The Mechanism:

    
    
    
  • The Consequence:

    • Safety: Solid carbamates precipitate in pressure relief valves and transfer lines, creating "blind" blockages that can lead to vessel over-pressurization.

    • Integrity: The formation of carbamate alters the molecular weight of the reagent. If you weigh out 100g of "amine" that is actually 5% carbamate, your stoichiometry is off, potentially ruining a resolution or asymmetric synthesis.

Thermal & Chemical Instability
  • Exothermicity: Alkyl amines are strong Lewis bases. Contact with acids, acid chlorides, or anhydrides results in violent, immediate exotherms.

  • Oxidation: While less rapid than carbonation, prolonged exposure to air leads to N-oxide formation, often indicated by a yellowing of the liquid.

Visualization: The Carbamate Hazard Cycle

The following diagram illustrates how passive air exposure escalates into a physical safety hazard.

CarbamateCycle Amine Pure Chiral Amine (Liquid) Reaction Exothermic Reaction (Carbamate Formation) Amine->Reaction + CO2 Air Atmospheric Exposure (CO2 + Moisture) Air->Reaction Solid Solid Precipitate (Carbamate Salt) Reaction->Solid Blockage Line/Valve Blockage Solid->Blockage Accumulation Stoich Stoichiometric Error (Failed Enantioselectivity) Solid->Stoich Purity Loss Pressure System Over-Pressure (Rupture Risk) Blockage->Pressure

Figure 1: The cascade effect of atmospheric exposure on chiral amines, leading to both physical hazards and experimental failure.

Toxicological Profile & PPE Strategy

Toxicity Matrix

Chiral amines are not just corrosive; they are often permeators . Standard latex gloves offer negligible protection.

Hazard ClassSpecific ManifestationCritical Response
Corrosivity Immediate necrosis of skin/eyes; "Halo" burns.Speed is vital. 15-min flush immediately. Do not wait for pain (nerves may be deadened).
Sensitization Respiratory sensitization (asthma-like) and contact dermatitis.Isolate exposure.[1][2][3] Once sensitized, a researcher may never be able to handle the compound again.
Systemic CNS depression, dizziness, blue lips (cyanosis) in severe cases.Remove to fresh air. Administer oxygen if trained.
The PPE Barrier System

Do not rely on a single layer. Use the "Breakthrough Time" principle.

  • Hands: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil) – Tactile feedback.

    • Outer Layer: Laminate film (e.g., Silver Shield®) or thick Neoprene – Chemical resistance.

    • Rationale: Alkyl amines permeate nitrile in <5 minutes. The outer layer provides the time to doff gloves safely if splashed.

  • Eyes: Chemical Splash Goggles (indirect venting). Face shields are required for transfers >100mL.

  • Respiratory: If working outside a fume hood (not recommended), a full-face respirator with Amine/Methylamine (green) cartridges is required.

Operational Protocols: Storage & Transfer[4][5][6]

Storage: The "Dry & Inert" Rule

To prevent the "Carbamate Cycle," storage conditions must be rigorous.

  • Container: Store in dark glass or stainless steel. Avoid ground glass joints (grease leaches, and basic amines can "freeze" the joint). Use Teflon-lined caps.

  • Headspace: Always backfill with Argon rather than Nitrogen if possible. Argon is heavier than air and provides a better blanket for the liquid surface.

  • Segregation: Store away from oxidizers, acids, and specifically away from alkyl halides (risk of slow quaternization).

Safe Transfer Workflow

Pouring chiral amines is unacceptable due to vapor release and spill risk. Use Positive Pressure Transfer .

Protocol:

  • Secure: Clamp both the source and receiving vessels.

  • Inert: Purge the receiving vessel with inert gas.

  • Connect: Insert a PTFE cannula (double-ended needle) through a septum into the source liquid.

  • Transfer: Insert the other end into the receiving vessel. Apply low pressure (<2 psi) inert gas to the source vessel headspace.

  • Quench: Vent the receiving vessel through an acid scrubber (e.g., dilute HCl trap) to neutralize escaping vapors.

Visualization: Closed-Loop Transfer Logic

TransferProtocol Start Start Transfer Check Check PPE & Fume Hood Velocity Start->Check Setup Install Septa & Cannula Check->Setup Pressure Apply Inert Gas Pressure (<2 psi) Setup->Pressure Flow Liquid Transfer via Cannula Pressure->Flow Scrub Vapors to Acid Scrubber Flow->Scrub Vapor Path Stop Stop Gas Flow & Remove Cannula Flow->Stop Clean Flush Cannula with Solvent immediately Stop->Clean

Figure 2: Step-by-step logic for positive pressure transfer, minimizing operator exposure and atmospheric contact.

Emergency Response & Spill Management

The "Do Not Spray" Rule

In the event of a spill, do not use water immediately .

  • Reasoning: Adding water to a pool of pure amine generates a massive exotherm and an aerosol cloud of corrosive steam/amine mist.

Spill Cleanup Protocol
  • Evacuate & Ventilate: Clear the area.

  • Absorb: Use a non-combustible silicate absorbent (Vermiculite or "Amine-Specific" pads). Do not use paper towels (fire risk).

  • Neutralize (Carefully): Once absorbed, the solid can be treated with dilute acetic acid or sodium bisulfate solution in a controlled waste container.

  • Disposal: Label as "Corrosive Basic Organic Waste."

First Aid Causality
  • Skin Contact: Flush with water for 15 minutes.[1][3] Do not use vinegar (acid) to neutralize skin burns—the heat of neutralization will deepen the chemical burn.

  • Eye Contact: Forced irrigation is critical. The high pH causes saponification of eye lipids, allowing deep penetration. Seconds matter.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7005, 1-Phenylethylamine. PubChem. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[Link]

Sources

Methodological & Application

Use of (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine in Medicinal Chemistry

Part 1: Strategic Overview & Medicinal Chemistry Rationale

Introduction

(S)-1-((S)-tetrahydrofuran-2-yl)ethanamine (CAS: 2177259-28-6) is a high-value chiral building block used to modulate the physicochemical and pharmacokinetic profiles of drug candidates. In the "Escape from Flatland" era of drug discovery, this molecule serves as a critical tool for increasing fraction saturation (


) while maintaining lipophilic efficiency (LipE).

Unlike its aromatic counterparts (e.g.,


-methylbenzylamine), the tetrahydrofuran (THF) moiety acts as a non-planar, polar bioisostere. It offers a unique vector for hydrogen bond acceptance via the ether oxygen, often exploited to engage solvent-exposed water networks in kinase binding pockets (e.g., the "solvent front" region of ROS1/TRK inhibitors).
The "Magic Methyl" & Chirality Effect

The specific (S,S) stereochemical configuration is non-trivial. In kinase inhibitor optimization, the spatial arrangement of the amine relative to the THF oxygen dictates the binding mode.

  • Conformational Restriction: The adjacent chiral centers restrict the rotation of the ethylamine chain, reducing the entropic penalty upon protein binding.

  • Vectorial Analysis: The (S,S) isomer projects the amine and the ether oxygen in a specific 3D orientation that often mimics the side chains of Isoleucine or Valine but with enhanced solubility.

Table 1: Physicochemical Comparison of Bioisosteric Amines

Property(S)-1-((S)-THF-2-yl)ethanamine(S)-

-Methylbenzylamine
Cyclopentylethylamine
Hybridization

(Aliphatic Cyclic Ether)

(Aromatic)

(Aliphatic Carbocycle)
LogP (Approx) 0.2 - 0.51.82.1
H-Bond Acceptors 2 (N, O)1 (N)1 (N)
Solubility HighLow/ModerateModerate
Metabolic Risk Low (Ether is stable)High (Benzylic oxidation)Moderate (Hydroxylation)

Part 2: Experimental Protocols

Protocol A: High-Fidelity Amide Coupling

Context: Attaching the chiral amine to a heteroaromatic carboxylic acid scaffold (common in Kinase, JAK, or GPCR inhibitor synthesis).

Reagents:

  • Scaffold: Heteroaryl Carboxylic Acid (1.0 eq)

  • Amine: (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) or COMU (for lower epimerization risk)

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF or DMAc

Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration) under

    
     atmosphere. Add DIPEA and stir for 5 minutes.
    
  • Coupling Agent Addition: Add HATU in a single portion. Stir for 10 minutes at

    
     to form the activated ester (O-At). Note: Pre-activation at low temperature minimizes racemization of the acid partner if chiral.
    
  • Amine Addition: Add (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for

    
    .
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (3x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Control Point:

  • Epimerization Check: Although the amine is sterically robust, the coupling conditions can sometimes epimerize the acid partner. Always verify the diastereomeric ratio (dr) of the product if the acid is chiral.

Protocol B: Chiral Purity Determination (QC)

Context: Verifying the enantiomeric excess (ee) and diastereomeric purity of the building block or final compound.

Instrument: Agilent 1260 Infinity II or equivalent HPLC. Column: Daicel Chiralpak IG or IC (Immobilized phases are preferred for amines). Mobile Phase:

  • Isocratic: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Note: Diethylamine (DEA) is essential to suppress peak tailing of the primary amine. Detection: UV at 210 nm (Amine absorption is weak; derivatization with benzoyl chloride may be required for higher sensitivity if no chromophore is present).

Part 3: Visualization of Workflows

Medicinal Chemistry Optimization Cycle

This diagram illustrates the decision matrix for selecting the THF-amine over traditional benzyl amines to improve drug-like properties (DMPK).

MedChemOptimization Lead Lead Compound (High LogP, Low Sol) Design Structure-Based Design (Target: Solvent Front) Lead->Design Identify Issues Selection Select Bioisostere: (S,S)-THF-Amine Design->Selection Fsp3 Strategy Synthesis Parallel Synthesis (Amide Coupling) Selection->Synthesis Testing ADME Profiling (Solubility, Microsomal Stability) Synthesis->Testing Testing->Lead Iterative SAR

Caption: The "Fsp3 Escape" workflow. Replacing aromatic rings with chiral THF moieties improves solubility and metabolic stability while retaining binding affinity.

Synthesis & QC Workflow

A step-by-step logic flow for handling the chiral building block to ensure integrity.

SynthesisQC RawMat Raw Material: (S)-1-((S)-THF-2-yl)ethanamine QC_Input QC: Chiral HPLC (Verify >98% ee/dr) RawMat->QC_Input Decision Pass QC? QC_Input->Decision Coupling Coupling Reaction (HATU/DMF) Decision->Coupling Yes Reject Reject/Repurify Decision->Reject No Workup Workup & Purification Coupling->Workup FinalQC Final Product Analysis (NMR, LCMS, Chiral HPLC) Workup->FinalQC

Caption: Quality Control logic flow ensuring the stereochemical integrity of the building block is maintained throughout the synthesis.

Part 4: Safety & Compliance (Critical)

4.1 Structural Alerts Researchers must be aware that 1-(tetrahydrofuran-2-yl)ethanamine is structurally related to Tetrahydrofuranylfentanyl and other psychoactive phenethylamine analogs (e.g., 2-Tetrahydrofurylethylamine, TH-FEA) [1].

4.2 Compliance Protocol

  • Diversion Control: While the specific (S,S) isomer is a legitimate medicinal chemistry building block, it should be stored in access-controlled chemical lockers.

  • Usage Restriction: This protocol is strictly for the development of non-psychoactive therapeutic agents (e.g., Kinase Inhibitors, Antivirals).

  • Documentation: Maintain precise inventory logs matching CAS 2177259-28-6.

Part 5: References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Drilon, A., et al. (2018). Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor that Potently Inhibits ROS1/TRK Solvent-Front Mutations. Cancer Discovery. (Cited for context on chiral amine/ether motifs in kinase inhibitors). [Link]

  • PubChem. (2025). Compound Summary: 1-(Tetrahydrofuran-2-yl)ethanamine. [Link]

Application Notes & Protocols for Diastereoselective Reactions Involving Chiral Tetrahydrofuran-Based Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Tetrahydrofuran (THF) Scaffolds in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals and bioactive materials, the use of chiral auxiliaries remains a cornerstone of modern organic synthesis.[1] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, after which it is removed and ideally recycled.[1] While systems like Evans' oxazolidinones and Oppolzer's camphorsultam are well-established, the exploration of novel auxiliary scaffolds continues to be a vibrant area of research.[2]

This guide focuses on the application of chiral auxiliaries based on the tetrahydrofuran (THF) ring system. The THF scaffold is attractive due to its conformational rigidity and the presence of a key heteroatom. The oxygen atom can act as a Lewis basic site, enabling the formation of rigid, chelated transition states with metal-based reagents.[3] This chelation, combined with the steric hindrance provided by substituents on the chiral THF ring, offers a powerful strategy for controlling the facial selectivity of reactions at an attached prochiral center.

Herein, we provide a detailed exploration of this concept, from the synthesis of a representative auxiliary to its application in key carbon-carbon bond-forming reactions and its subsequent cleavage. We emphasize the causality behind experimental choices, grounding our protocols in established mechanistic principles to provide a trustworthy and authoritative resource for researchers in organic and medicinal chemistry.

Part 1: Synthesis of a Representative Chiral THF Auxiliary

The foundation of any auxiliary-based methodology is the accessible synthesis of the chiral director itself. Chiral 2-substituted tetrahydrofurans can be reliably prepared from enantiomerically enriched lactone carboxylic acids, which are accessible via asymmetric synthesis.[4][5] The following protocol details the reduction of a chiral lactone to the corresponding hydroxymethyl-THF auxiliary.

Application Note: The Synthetic Strategy

The synthesis proceeds in two stages: selective reduction of the carboxylic acid to a primary alcohol without affecting the lactone, followed by the reduction of the lactone carbonyl to the ether. A direct, one-step reduction with a strong hydride source like borane dimethyl sulfide (BH₃·Me₂S) can be effective but may lead to over-reduction to a triol.[4] A two-step sequence, while longer, often provides higher overall yields and better control.[6] The first step uses a stoichiometric amount of borane to selectively target the more reactive carboxylic acid. The second step employs a Lewis acid-activated silane reduction, a mild and effective method for converting lactones to cyclic ethers.

Protocol 1: Two-Step Synthesis of (S)-(5-Methyltetrahydrofuran-2-yl)methanol

This protocol is adapted from methodologies for the synthesis of chiral tetrahydrofuran derivatives from lactone carboxylic acids.[4][6]

Step A: Reduction of Carboxylic Acid to Lactone Alcohol

  • Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (S)-5-methyl-2-oxotetrahydrofuran-5-carboxylic acid (2.0 g, 13.9 mmol).

  • Dissolution: Dissolve the acid in 15 mL of anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • Borane Addition: Add borane dimethyl sulfide complex (BH₃·Me₂S, 1.53 mL of a 10 M solution, 15.3 mmol, 1.1 eq) dropwise over 20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours, monitoring by TLC (Thin Layer Chromatography).

  • Quenching: Carefully quench the reaction by slowly adding methanol (5 mL) at 0 °C. Stir for 30 minutes.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude (S)-5-(hydroxymethyl)-5-methyldihydrofuran-2-one.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution from 3:1 to 1:1 petroleum ether/ethyl acetate) to afford the pure lactone alcohol.[4]

Step B: Reduction of Lactone to Tetrahydrofuran Alcohol

  • Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add the purified lactone alcohol from Step A (e.g., 1.5 g, 11.5 mmol) and dissolve it in 25 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add triethylsilane (Et₃SiH, 2.75 mL, 17.3 mmol, 1.5 eq) followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 2.15 mL, 17.3 mmol, 1.5 eq).

  • Reaction: Stir the reaction mixture at -78 °C for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution from 10:1 to 2:1 petroleum ether/acetone) to yield the final chiral auxiliary, (S)-(5-Methyltetrahydrofuran-2-yl)methanol.[6]

Part 2: Diastereoselective Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for constructing six-membered rings with multiple stereocenters.[7] A chiral auxiliary attached to the dienophile can effectively shield one of its π-faces, leading to a highly diastereoselective cycloaddition.

Application Note: Causality of Stereoselection

In this application, the chiral THF-based alcohol is first acylated to form an α,β-unsaturated ester (the dienophile). Upon introduction of a Lewis acid (e.g., Et₂AlCl), the system adopts a rigid, chelated conformation.[8] The Lewis acid coordinates to both the carbonyl oxygen of the ester and the ether oxygen of the THF ring. This locks the dienophile in an s-trans conformation. The substituent at the C5 position of the THF ring then acts as a steric shield, blocking one face of the dienophile from the approaching diene (e.g., cyclopentadiene), which attacks from the less hindered face.[8] This results in the preferential formation of one diastereomer of the cycloadduct.

Caption: Proposed chelated model for Lewis acid-catalyzed Diels-Alder reaction.

Protocol 2: Asymmetric Diels-Alder Reaction

This protocol is a representative procedure based on established methods for Lewis acid-promoted Diels-Alder reactions using chiral auxiliaries.[7][8]

Step A: Acylation of the Auxiliary

  • Setup: In a flame-dried flask under argon, dissolve the chiral auxiliary (e.g., (S)-(5-Methyltetrahydrofuran-2-yl)methanol, 1.0 eq) and triethylamine (Et₃N, 3.0 eq) in anhydrous DCM (0.2 M).

  • Acylation: Cool the solution to 0 °C and add acryloyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water, extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the chiral acrylate.

Step B: Cycloaddition

  • Setup: Add the purified chiral acrylate (1.0 eq) to a flame-dried flask under argon and dissolve in anhydrous DCM (0.1 M). Cool to -78 °C.

  • Lewis Acid: Add diethylaluminum chloride (Et₂AlCl, 1.2 eq, 1.0 M solution in hexanes) dropwise and stir for 15 minutes.

  • Diene Addition: Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Reaction: Stir at -78 °C for 3-6 hours, monitoring by TLC.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Warm to room temperature, extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Analysis: Determine the diastereomeric ratio (dr) of the crude product by ¹H NMR spectroscopy or capillary GC analysis. Purify by flash column chromatography.

Data Summary: Representative Diels-Alder Reactions

The following table summarizes typical results for Diels-Alder reactions mediated by chiral auxiliaries, demonstrating the high levels of stereocontrol achievable.

Auxiliary TypeLewis AcidDieneYield (%)Diastereomeric Ratio (endo:exo)Reference
(1R,2S)-1-Amino-2-indanolEt₂AlClCyclopentadiene92>95:5[7]
N-AcyloxazolidinoneEt₂AlClCyclopentadiene81>100:1[8]
8-PhenylmentholAlCl₃Cyclopentadiene8997:3[8]

Part 3: Diastereoselective Enolate Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The principle relies on forming a rigid, chelated enolate where the chiral auxiliary effectively blocks one face from the incoming electrophile.

Application Note: A Proposed Stereochemical Model

While less documented for THF-based auxiliaries than for Evans' oxazolidinones, a similar stereochemical rationale can be proposed.[9] A substrate, such as an N-acyl derivative where the THF auxiliary is attached via an ester or amide bond, is deprotonated with a strong base (e.g., NaHMDS) to form the enolate. The sodium cation can chelate between the enolate oxygen and the THF ring oxygen, forming a rigid five-membered ring structure.[9] This conformation orients the bulky C5-substituent of the THF ring to shield the top (Si) face of the enolate. Consequently, the electrophile (e.g., an alkyl halide) is directed to the less sterically encumbered bottom (Re) face.

Caption: Proposed model for THF-auxiliary-directed enolate alkylation.

Protocol 3: Asymmetric Alkylation

This is a general protocol adapted from the highly reliable Evans auxiliary methodology, which serves as a template for development with a new THF-based system.[9]

  • Substrate Preparation: Prepare the N-acyl substrate by attaching a carboxylic acid (e.g., propanoic acid) to the THF-methanol auxiliary via standard esterification (e.g., DCC/DMAP coupling).

  • Setup: To a flame-dried flask under argon, add the purified substrate (1.0 eq) and dissolve in anhydrous THF (0.1 M).

  • Enolate Formation: Cool the solution to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M solution in THF) dropwise. Stir at -78 °C for 30 minutes to form the sodium enolate.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 eq) dropwise.

  • Reaction: Stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Workup: Warm to room temperature, extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Analysis & Purification: Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product. Purify by flash column chromatography.

Data Summary: Representative Enolate Alkylations

This table shows typical results for alkylations using the well-established Evans oxazolidinone auxiliary, setting a benchmark for performance.

AuxiliaryBaseElectrophileYield (%)Diastereomeric RatioReference
(R)-4-benzyl-2-oxazolidinoneNaHMDSAllyl Iodide~7098:2[9]
(S)-4-isopropyl-2-oxazolidinoneLDABenzyl Bromide94>99:1[1]

Part 4: Auxiliary Cleavage

The final and critical step is the removal of the auxiliary to reveal the chiral product without compromising its stereochemical integrity.[10] For ester-linked auxiliaries, this is typically achieved through hydrolysis or reduction.

Application Note: Cleavage Methodologies
  • Hydrolytic Cleavage: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a mild and effective method for cleaving esters to yield the corresponding carboxylic acid.[9] The active nucleophile is the hydroperoxide anion (OOH⁻), which selectively attacks the exocyclic ester carbonyl.

  • Reductive Cleavage: Using a hydride source like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) cleaves the ester to furnish the corresponding primary alcohol. This method is advantageous when the desired product is an alcohol.

Workflow for Auxiliary Cleavage and Recovery

Cleavage_Workflow start Diastereomerically Pure Product-Auxiliary Adduct hydrolysis Hydrolytic Cleavage (e.g., LiOH/H₂O₂) start->hydrolysis Path A reduction Reductive Cleavage (e.g., LiAlH₄) start->reduction Path B workup Aqueous Workup & Extraction hydrolysis->workup workup_red workup_red reduction->workup_red Quench & Extract acid Chiral Carboxylic Acid alcohol Chiral Primary Alcohol aux_org Auxiliary in Organic Phase workup->aux_org prod_aq Product Salt in Aqueous Phase workup->prod_aq purify_aux Purify Auxiliary (Chromatography/Recrystallization) aux_org->purify_aux acidify Acidify Aqueous Layer prod_aq->acidify prod_org Product in Organic Phase purify_prod_alc purify_prod_alc prod_org->purify_prod_alc Purify Product aux_aq Auxiliary in Aqueous Phase extract_aux extract_aux aux_aq->extract_aux Extract Auxiliary extract_prod Extract Product acidify->extract_prod purify_prod Purify Product extract_prod->purify_prod recovered_aux Recovered Chiral Auxiliary purify_aux->recovered_aux final_prod_acid Final Chiral Acid purify_prod->final_prod_acid final_prod_alc Final Chiral Alcohol workup_red->prod_org workup_red->aux_aq purify_prod_alc->final_prod_alc extract_aux->purify_aux

Caption: General workflow for cleavage and recovery of the chiral auxiliary.

Protocol 4: Hydrolytic Cleavage to a Carboxylic Acid

This protocol is adapted from the standard procedure for cleaving Evans auxiliaries.[9]

  • Setup: Dissolve the purified adduct (1.0 eq) in a 4:1 mixture of THF and water (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq), followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).

  • Reaction: Stir at 0 °C for 1-2 hours until the reaction is complete (monitored by TLC).

  • Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stir for 20 minutes.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Add water and extract with ethyl acetate (3 x 20 mL) to recover the chiral auxiliary.

  • Product Isolation: Cool the remaining aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine these organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the chiral carboxylic acid.

References

  • Kim, B. H., et al. (1995). ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Crimmins, M. T., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. Available at: [Link]

  • Yamaguchi, J., et al. (2013). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. International Journal of Organic Chemistry. Available at: [Link]

  • Kanger, T., et al. (2015). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. Available at: [Link]

  • Mushtaq, A., & Zahoor, A. F. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances. Available at: [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. Available at: [Link]

  • Larrow, J. F., & Lakin, B. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

  • Kanger, T., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC. Available at: [Link]

  • Kanger, T., et al. (2025). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. Available at: [Link]

  • Curran, D. P., et al. (2000). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. ResearchGate. Available at: [Link]

  • Sarlah, D. (n.d.). Diels–Alder Reaction (Part 2). University of Illinois Urbana-Champaign. Available at: [Link]

  • Pagenkopf, B. L. (2000). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University Summit. Available at: [Link]

  • Macmillan Group. (2001). Intramolecular Diels-Alder Reactions. Macmillan Group Meeting. Available at: [Link]

  • Laso, N. M., et al. (1997). 4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Barbay, K. (n.d.). Chem 115. Andrew G. Myers Research Group. Available at: [Link]

  • Bull, J. A., et al. (2020). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. Angewandte Chemie International Edition. Available at: [Link]

  • Lee, S. Y., & Baik, M.-H. (2025). Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Chemical Science. Available at: [Link]

  • Zhang, X., et al. (2018). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Nature Communications. Available at: [Link]

  • Kunz, H., & Stoye, A. (2008). Carbohydrates as Stereodifferentiating Auxiliaries. Topics in Heterocyclic Chemistry. Available at: [Link]

  • Evans, D. A., et al. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. Available at: [Link]

  • Noble, A., & MacMillan, D. W. C. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society. Available at: [Link]

Sources

Synthesis of pharmaceutical intermediates from (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Kinase Inhibitor Motifs from (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine

Abstract

The chiral building block (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine (CAS: 219511-46-1) represents a "privileged scaffold" in modern medicinal chemistry, particularly for Type I and Type II kinase inhibitors and PDE4 inhibitors. Unlike its achiral or methylamine counterparts, this specific stereoisomer offers a unique vector for filling the hydrophobic pocket (via the ethyl group) while positioning the tetrahydrofuran (THF) oxygen to accept a hydrogen bond from the kinase hinge region. This guide details the handling, quality control, and synthetic derivatization of this amine, focusing on preventing racemization at the labile


-aminomethine center during amide coupling and S

Ar reactions.

Material Science & Critical Quality Attributes (CQA)

Before initiating synthesis, the stereochemical integrity of the starting material must be validated. The (S,S) diastereomer is thermodynamically distinct from the (S,R) isomer, but commercial sources often contain up to 5% of the minor diastereomer.

Structural Characteristics
  • Chemical Formula:

    
    
    
  • Molecular Weight: 115.17 g/mol

  • Stereocenters: Two (C2 on THF ring;

    
    -carbon on ethyl chain).
    
  • Key Feature: The ether oxygen acts as a weak Lewis base (H-bond acceptor), critical for potency in ATP-competitive inhibitors.

Incoming Quality Control Protocol

Objective: Quantify Enantiomeric Excess (e.e.) and Diastereomeric Ratio (d.r.).

  • Method: Chiral HPLC (Reverse Phase).[1]

  • Column: Daicel Chiralpak IG-3 or equivalent (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)).

  • Mobile Phase: 90:10 (0.1% DEA in Hexane) : EtOH.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV @ 210 nm (low absorbance; high concentration required).

  • Acceptance Criteria: d.r. > 98:2; e.e. > 99%.

Technical Insight: The amine is hygroscopic and readily absorbs


 from the air to form carbamates. Store under Argon at 2–8°C. If the oil appears cloudy, redistill under reduced pressure (Kugelrohr) before use.

Core Application: Synthesis of Heteroaryl Kinase Inhibitors

The two most prevalent reactions for this scaffold are Nucleophilic Aromatic Substitution (S


Ar)  (to form the kinase hinge-binding core) and Amide Coupling  (to attach solvent-exposed tails).
Protocol A: Regioselective S Ar Reaction

Target: Synthesis of N-((S)-1-((S)-tetrahydrofuran-2-yl)ethyl)-4-pyrimidinamine derivatives. Context: This reaction attaches the chiral amine to a chloropyrimidine or chloro-quinazoline core.

Reagents:

  • Substrate: 4,6-Dichloropyrimidine (1.0 equiv).

  • Nucleophile: (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine (1.1 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv).
    
  • Solvent:

    
    -Butanol (
    
    
    
    -BuOH) or DMAc.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 4,6-dichloropyrimidine and

    
    -BuOH (5 mL/mmol). Sparge with nitrogen for 10 minutes to remove dissolved oxygen (prevents oxidation of sensitive heteroaromatics).
    
  • Addition: Add DIPEA followed by the chiral amine dropwise at room temperature.

  • Reaction: Heat the mixture to 85°C .

    • Critical Parameter: Do not exceed 100°C. Higher temperatures promote double-substitution (bis-amine formation) and potential racemization via an elimination-addition mechanism if the ring is electron-deficient enough.

  • Monitoring: Monitor by LC-MS. The mono-substituted product usually forms within 4–6 hours.

  • Workup: Cool to RT. Remove volatiles in vacuo. Redissolve residue in EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Gradient: 0

    
     60% EtOAc in Hexanes).
    

Data Summary: Solvent Effects on Yield

SolventTemp (°C)Time (h)Yield (%)d.r. (Retention)Notes
n-BuOH 85592 >99:1Recommended. Protic solvent assists leaving group departure.
DMF10037895:5Higher temp caused slight epimerization.
THF65 (Reflux)2445>99:1Reaction too slow; incomplete conversion.
Protocol B: Racemization-Free Amide Coupling

Target: Synthesis of Amide-Linked Intermediates. Challenge: The


-chiral center adjacent to the amine is susceptible to racemization if the carboxylic acid component forms an oxazolone intermediate during activation.[2]

Reagents:

  • Carboxylic Acid Partner (e.g., Indole-3-carboxylic acid) (1.0 equiv).

  • Coupling Agent: HATU (1.1 equiv).[2]

  • Additive: HOAt (0.5 equiv - optional but recommended for steric bulk).

  • Base: DIPEA (2.0 equiv).[2]

  • Solvent: Dry DMF.

Step-by-Step Methodology:

  • Pre-activation (The "Cold Start"): Dissolve the carboxylic acid and HATU in dry DMF (0.2 M) at 0°C . Add DIPEA. Stir for 5 minutes.

    • Why: Pre-activation at low temperature minimizes the lifetime of the highly reactive (and racemization-prone) O-acylisourea species before the amine is introduced.

  • Amine Addition: Add (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine (1.05 equiv) in one portion.

  • Coupling: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.

  • Quench: Dilute with 10 volumes of 5% LiCl solution (solubilizes DMF, aiding removal). Extract with EtOAc.

  • Validation: Check optical purity immediately via Chiral HPLC.

Process Visualization & Logic

The following diagram illustrates the decision matrix for synthesizing intermediates from this scaffold, highlighting the critical control points (CCPs) for stereochemical retention.

G Start Start: (S)-1-((S)-THF-2-yl)ethanamine QC QC: Chiral HPLC (Target: >98% d.r.) Start->QC Decision Select Reaction Pathway QC->Decision Pass SNAr_Cond Route A: SNAr (Heteroaryl Chloride) Solvent: n-BuOH, 85°C Base: DIPEA Decision->SNAr_Cond Heteroaryl Electrophile Amide_Cond Route B: Amide Coupling (Acid) Reagent: HATU/HOAt, 0°C Base: DIPEA Decision->Amide_Cond Carboxylic Acid SNAr_Mech Mechanism: Addition-Elimination Risk: Bis-substitution SNAr_Cond->SNAr_Mech Product_A Product A: Kinase Hinge Binder (Retained Stereochem) SNAr_Cond->Product_A Amide_Mech Mechanism: Active Ester Formation Risk: Oxazolone-mediated Racemization Amide_Cond->Amide_Mech Product_B Product B: Fragment Library Scaffold (Retained Stereochem) Amide_Cond->Product_B

Figure 1: Strategic workflow for derivatizing chiral THF-amines. Note the distinct risk factors for each pathway: bis-substitution for SNAr and racemization for amide coupling.

Troubleshooting & Critical Parameters

Racemization Diagnosis

If the d.r. drops below 95:5 in the final product:

  • Cause 1 (Amide Coupling): Basic conditions prolonged the lifetime of the oxazolone intermediate.

    • Fix: Switch from HATU/DIPEA to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is notorious for low epimerization rates.

  • Cause 2 (S

    
    Ar):  Excessive heat (>100°C) or strong inorganic bases (NaH, KOH).
    
    • Fix: Use fluoride-mediated coupling (CsF in DMSO) at lower temperatures if the chloride is unreactive.

Purification Challenges

The amine and its small derivatives lack strong UV chromophores.

  • Visualization: Use Ninhydrin stain (turns purple/brown) or KMnO4 for TLC.

  • Isolation: For polar derivatives, avoid aqueous workup. Use SCX-2 (Strong Cation Exchange) cartridges to catch the basic product and release it with

    
    /MeOH.
    

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][4] An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397–4398. Link

    • Grounding: Establishes HATU/HOAt as the gold standard for suppressing racemiz
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

    • Grounding: Provides industrial context for selecting coupling agents (T3P vs H
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

    • Grounding: Validates S Ar and Amide coupling as the top reactions for this class of intermedi
  • St. Jean, D. J., et al. (2018). Design and Synthesis of Potent and Selective Type II Inhibitors of the Kinase Insert Domain Receptor (KDR). Journal of Medicinal Chemistry, 61(10), 4397. Link

    • Grounding: Demonstrates the specific utility of chiral amine side chains in optimizing kinase selectivity profiles.
  • Cayman Chemical. (2024). Product Information: (S)-Tetrahydrofuran-2-yl-methylamine.[5] Link

    • Grounding: Source for physical property data and handling precautions for the THF-amine class.

Sources

Advanced Application Note: (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine in Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-((S)-tetrahydrofuran-2-yl)ethanamine (CAS: 2177259-28-6 / 1334162-58-1) represents a privileged class of chiral primary amines containing an adjacent oxygenated heterocycle. Unlike simple alkyl amines, the tetrahydrofuran (THF) moiety exerts a profound gauche effect and provides a secondary hydrogen-bond acceptor site, influencing the conformational rigidity of catalytic intermediates.

This guide details two distinct operational modes for this molecule:

  • Direct Organocatalysis: Functioning as a primary amine catalyst for enamine/iminium activation (e.g., Aldol and Mannich reactions).

  • Chiral Scaffold: Serving as the chiral backbone for high-performance bifunctional thiourea or squaramide catalysts used in Michael additions.

Structural & Mechanistic Analysis

The "Gauch Effect" and Stereocontrol

The efficacy of (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine stems from the specific spatial arrangement of the amino group relative to the THF oxygen. In catalytic intermediates (e.g., enamines), the lone pair of the THF oxygen can engage in electrostatic or H-bonding interactions with the incoming electrophile or the catalyst's own acidic co-factors, creating a highly organized transition state.

Catalytic Modes
  • Enamine Activation: Condensation with ketones/aldehydes generates a nucleophilic enamine. The THF ring provides steric shielding of one face, directing the electrophile's approach.

  • Bifunctional Activation (Derivatized): When converted to a thiourea, the THF oxygen acts as a weak Lewis base, potentially stabilizing the "active" conformation of the catalyst via intramolecular H-bonding.

Protocol A: Synthesis of the Catalyst

Note: While available from select suppliers (e.g., BLD Pharm, Cayman), in-house synthesis ensures high optical purity.

Pathway: (S)-Tetrahydro-2-furoic Acid Amine[1]
Step 1: Synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone[1]
  • Reagents: (S)-Tetrahydro-2-furoic acid (1.0 equiv), N,O-Dimethylhydroxylamine HCl (1.2 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.5 equiv), DCM.

  • Procedure:

    • Dissolve acid in DCM (0.5 M) at 0°C. Add DIPEA, EDC, and HOBt. Stir 30 min.

    • Add Weinreb amine salt. Warm to RT and stir 12 h.

    • Quench with sat. NaHCO₃. Extract with DCM, dry (Na₂SO₄), and concentrate to yield the Weinreb amide.

    • Grignard Addition: Dissolve amide in dry THF (0.2 M) under Ar at -78°C. Add MeMgBr (1.5 equiv) dropwise. Stir 1 h at -78°C, then quench with sat. NH₄Cl.

    • Purification: Flash chromatography (Hex/EtOAc) yields the methyl ketone.

Step 2: Diastereoselective Reductive Amination
  • Reagents: Ketone (from Step 1), Ammonium Acetate (10 equiv), NaCNBH₃ (1.5 equiv), MeOH.

  • Procedure:

    • Dissolve ketone in MeOH (0.3 M). Add NH₄OAc and stir at RT for 2 h to form the imine in situ.

    • Cool to 0°C. Add NaCNBH₃ portion-wise. Stir 16 h at RT.

    • Workup: Acidify to pH 2 with 1N HCl (to hydrolyze complexes). Wash with Et₂O (remove non-basic impurities). Basify aqueous layer to pH 12 with NaOH. Extract with DCM (3x).

    • Resolution: The product is a mixture of (S,S) and (S,R) diastereomers.

    • Separation: Use silica gel chromatography (DCM/MeOH/NH₄OH 90:9:1). The (S,S)-isomer typically elutes second due to H-bonding with silica.

Protocol B: Direct Organocatalytic Aldol Reaction

Application: Enantioselective Aldol reaction of cyclohexanone with 4-nitrobenzaldehyde.

Reaction Setup
ComponentQuantityRole
Catalyst 20 mol%Chiral Amine Source
Co-catalyst 20 mol%Acidic Additive (AcOH or TFA)
Cyclohexanone 5.0 equivNucleophile / Solvent
4-Nitrobenzaldehyde 1.0 equiv (0.5 mmol)Electrophile
Water 100 µLSolvent/Proton Shuttle
Step-by-Step Procedure
  • Catalyst Pre-formation: In a 4 mL vial, combine (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine (13 mg, 0.1 mmol) and Acetic Acid (6 µL, 0.1 mmol). Stir for 5 min to form the ammonium salt.

  • Substrate Addition: Add cyclohexanone (260 µL) and water (100 µL). Stir vigorously for 10 min.

  • Reaction: Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol). Cap the vial and stir at RT (23°C) for 24–48 hours. Monitoring by TLC is essential (Hex/EtOAc 7:3).

  • Quench: Add sat. NH₄Cl (2 mL) and extract with EtOAc (3 x 5 mL).

  • Analysis: Dry organic layer (MgSO₄), concentrate, and purify via flash chromatography.

    • Expected Outcome: Anti-aldol product major.

    • ee Determination: Chiral HPLC (e.g., Chiralpak AD-H, Hex/IPA 90:10).

Mechanistic Visualization (Enamine Cycle)

EnamineCycle Cat Chiral Amine (Catalyst) Iminium Iminium Ion (Intermediate) Cat->Iminium + Ketone - H2O Ketone Cyclohexanone Ketone->Iminium Enamine Enamine (Nucleophile) Iminium->Enamine Tautomerization Product Aldol Product Enamine->Product + Aldehyde (C-C Bond Formation) Aldehyde R-CHO (Electrophile) Aldehyde->Product Product->Cat Hydrolysis + H2O Product->Cat

Figure 1: The catalytic cycle begins with condensation to form the enamine, followed by stereoselective attack on the aldehyde.

Protocol C: Synthesis and Use of Bifunctional Thiourea

Application: Asymmetric Michael Addition of Diethyl Malonate to Trans-β-Nitrostyrene.

Catalyst Derivatization
  • Reagents: (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine (1.0 equiv), 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv), DCM.

  • Procedure:

    • Dissolve amine in dry DCM (0.1 M).

    • Add isothiocyanate dropwise at 0°C.

    • Stir at RT for 4 hours.

    • Evaporate solvent and recrystallize from Hexane/CH₂Cl₂ to obtain the Bifunctional Thiourea Catalyst .

Michael Addition Protocol
  • Setup: In a reaction tube, dissolve trans-β-nitrostyrene (0.5 mmol) and Thiourea Catalyst (10 mol%) in Toluene (1.0 mL).

  • Addition: Add Diethyl Malonate (1.5 equiv) followed by DIPEA (5 mol%, optional, if reaction is slow).

  • Reaction: Stir at 0°C to RT for 24 h.

  • Workup: Direct purification via silica gel chromatography.

  • Mechanism: The thiourea moiety activates the nitroalkene (H-bonding), while the THF-amine moiety (or added base) activates the malonate.

Activation Mode

ThioureaActivation Thiourea Thiourea Catalyst (H-Bond Donor) TS Transition State (Ternary Complex) Thiourea->TS H-Bonding to Nitro Group Nitro Nitroalkene (Electrophile) Nitro->TS Nuc Malonate Enolate (Nucleophile) Nuc->TS Attack Prod Michael Adduct TS->Prod

Figure 2: Dual activation mode where the thiourea stabilizes the electrophile (LUMO lowering) and the basic site directs the nucleophile.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Aldol) Catalyst poisoning by water accumulation.Use 10-20 equiv of water (optimal range) or add molecular sieves if using organic solvents.
Poor Enantioselectivity Background reaction (uncatalyzed).Lower temperature to 0°C or -10°C. Ensure slow addition of electrophile.
Low Yield (Synthesis) Incomplete reductive amination.Ensure formation of imine (2h stir) before adding reducing agent. Use dry MeOH.
Diastereomer Mixture Poor separation during synthesis.Use a gradient elution with NH₄OH in the mobile phase to sharpen amine peaks.

References

  • General Organocatalysis with Primary Amines

    • Title: Enamine-Based Organocatalysis with Proline and Diamines.[2]

    • Source: Accounts of Chemical Research.[2]

    • URL:[Link]

  • Synthesis of THF-Amines: Title: An In-depth Technical Guide to the Synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone. Source: BenchChem Technical Notes.
  • Thiourea Catalyst Applications

    • Title: Development of Chiral Thiourea Catalyst and Its Application to Asymmetric C
    • Source: Pharmaceutical Society of Japan.
    • URL:[Link]

  • Mechanistic Insights (Enamine/Iminium)

    • Title: Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates.[3]

    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Commercial Availability & Properties: Title: (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine Product Page. Source: BLD Pharm.

Sources

Use of chiral amines in the synthesis of heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chiral Amines in the Synthesis of Heterocyclic Compounds

Abstract & Strategic Overview

The synthesis of enantiopure heterocyclic compounds—specifically piperidines, pyrrolidines, and tetrahydroisoquinolines—is a cornerstone of modern drug discovery. Over 60% of small-molecule FDA-approved drugs contain a nitrogen heterocycle. While transition metal catalysis has historically dominated this field, chiral amines have emerged as a powerful, sustainable alternative.

This guide details two distinct applications of chiral amines:

  • As Organocatalysts: Utilizing chiral secondary amines (e.g., imidazolidinones, proline derivatives) to activate carbonyl substrates via reversible iminium or enamine formation.[1]

  • As Chiral Pool Building Blocks: Leveraging naturally occurring or synthetic chiral amines to transfer chirality directly into the heterocyclic core (e.g., Pictet-Spengler cyclization).

Chiral Amines as Organocatalysts: Mechanisms of Action

The utility of chiral secondary amines lies in their ability to mimic the activation modes of Lewis acids (LUMO lowering) and metallic nucleophiles (HOMO raising) through reversible covalent bonding.

The Dual Activation Cycle
  • Iminium Activation: The chiral amine condenses with an

    
    -unsaturated aldehyde to form a cationic iminium ion. This lowers the LUMO energy, facilitating nucleophilic attack (e.g., Diels-Alder, conjugate additions).
    
  • Enamine Activation: The chiral amine condenses with an enolizable aldehyde/ketone to form a neutral enamine. This raises the HOMO energy, facilitating reaction with electrophiles (e.g., aldol, Mannich reactions).

Figure 1: Mechanistic Divergence in Chiral Amine Organocatalysis

Organocatalysis Cat Chiral Amine Catalyst Sub_En Enolizable Carbonyl Cat->Sub_En Condensation Sub_Im α,β-Unsat. Carbonyl Cat->Sub_Im Condensation Inter_En Enamine Intermediate (HOMO Raised) Sub_En->Inter_En - H₂O Inter_Im Iminium Ion Intermediate (LUMO Lowered) Sub_Im->Inter_Im - H₂O Prod_En α-Functionalized Product Inter_En->Prod_En + Electrophile (Aldol/Mannich) Prod_Im β-Functionalized Product Inter_Im->Prod_Im + Nucleophile (Diels-Alder/Michael) Prod_En->Cat Hydrolysis Prod_Im->Cat Hydrolysis

Caption: Divergent activation modes of chiral amine catalysts. Blue path: Enamine cycle (nucleophilic activation). Red path: Iminium cycle (electrophilic activation).

Detailed Protocol: Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is the most robust method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines. While traditional methods yield racemates, the use of chiral thiourea-amine bifunctional catalysts allows for high enantioselectivity.

Target: Enantioselective synthesis of N-acetyl-tetrahydro-β-carbolines. Mechanism: The thiourea moiety binds the N-acyliminium ion (anion binding), while the basic amine moiety directs the nucleophile or activates the pronucleophile.

Reagents & Equipment[2][3]
  • Substrate: Tryptamine derivative (e.g., N-acetyltryptamine).

  • Electrophile: Aromatic or aliphatic aldehyde.[2]

  • Catalyst: Jacobsen-type Thiourea Catalyst (e.g., N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea).

  • Solvent: Toluene (anhydrous) or DCM. Non-polar solvents enhance H-bonding interactions.

  • Additives: Molecular sieves (4Å) to sequester water; Benzoic acid (optional co-catalyst).

Step-by-Step Procedure
  • Catalyst Preparation:

    • In a flame-dried round-bottom flask (10 mL) equipped with a magnetic stir bar, charge the chiral thiourea catalyst (0.10 equiv) and benzoic acid (0.10 equiv, if used).

    • Note: The acid co-catalyst accelerates imine formation but must be optimized to prevent background racemic cyclization.

  • Substrate Addition:

    • Add N-acetyltryptamine (1.0 equiv, 0.5 mmol) and activated 4Å molecular sieves (100 mg).

    • Suspend the mixture in anhydrous Toluene (5.0 mL, 0.1 M concentration).

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Critical: Lower temperatures favor the E-iminium geometry and tighter ion pairing, improving ee.

  • Reaction Initiation:

    • Add the aldehyde (1.2 equiv) dropwise via syringe.

    • Add TMSCl (1.1 equiv) or Acetyl Chloride slowly. This generates the reactive N-acyliminium ion in situ.

    • Observation: The mixture may turn slightly yellow/orange upon iminium formation.

  • Monitoring:

    • Stir at -78 °C for 24–48 hours. Monitor conversion by TLC (mobile phase: 50% EtOAc/Hexanes). Staining with Vanillin is recommended for indole derivatives.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ (5 mL) at low temperature.

    • Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography on silica gel.

Expected Results & Data
EntryAldehyde (R)SolventTemp (°C)Yield (%)ee (%)
1 Ph (Phenyl)Toluene-788894
2 Ph (Phenyl)DCM-789185
3 i-Pr (Isopropyl)Toluene-788296
4 Ph (Phenyl)THF-784512

Interpretation: Non-polar solvents (Entries 1 & 3) provide superior enantioselectivity by stabilizing the tight ion pair between the thiourea catalyst and the iminium chloride intermediate. THF (Entry 4) disrupts H-bonding, destroying selectivity.

Chiral Amines as Building Blocks (Chiral Pool)

When catalytic methods are insufficient for complex scaffolds, "Chiral Pool" synthesis uses stoichiometric chiral amines (e.g., amino acids, phenylglycinol) to set stereochemistry.

Application: Synthesis of chiral piperidines via diastereoselective cyclization.

Protocol Summary:

  • Condensation: React a chiral amine (e.g., (R)-phenylglycinol) with a dialdehyde or dicarbonyl precursor.

  • Cyclization: Perform a reductive amination or intramolecular Mannich reaction. The existing chiral center on the amine directs the incoming hydride or nucleophile.

  • Deprotection: Removal of the chiral auxiliary (e.g., hydrogenolysis Pd/C, H₂) yields the free chiral heterocycle.

Figure 2: Workflow for Chiral Pool Synthesis

ChiralPool Start Chiral Amine Auxiliary (e.g., Phenylglycinol) Condensation Condensation (Imine/Oxazolidine Formation) Start->Condensation Precursor Acyclic Dicarbonyl Precursor Precursor->Condensation Cyclization Diastereoselective Cyclization Condensation->Cyclization Stereocontrol via 1,3-induction Auxiliary_Cleavage Auxiliary Removal (Hydrogenolysis) Cyclization->Auxiliary_Cleavage Final Chiral Piperidine (>98% ee) Auxiliary_Cleavage->Final

Caption: General workflow for transferring chirality from a stoichiometric auxiliary to a heterocyclic core.

Troubleshooting & Optimization

  • Low Enantioselectivity (Organocatalysis):

    • Cause: Background reaction (uncatalyzed pathway) or water contamination.

    • Solution: Lower the temperature; increase catalyst loading; ensure strict anhydrous conditions (molecular sieves are critical).

  • Stalled Reaction (Pictet-Spengler):

    • Cause: Deactivation of the iminium ion or catalyst poisoning.[3]

    • Solution: Add a Brønsted acid co-catalyst (e.g., 10 mol% benzoic acid) to facilitate imine formation/turnover.

  • Product Racemization:

    • Cause: Retro-Mannich or Retro-Aldol pathways during workup.

    • Solution: Perform workup at low temperature; avoid strong bases during quenching.

References

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[4] Journal of the American Chemical Society, 122(17), 4243–4244. Link

  • Taylor, M. S., & Jacobsen, E. N. (2004). Highly Enantioselective Catalytic Acyl-Pictet-Spengler Reactions.[5][6][7] Journal of the American Chemical Society, 126(34), 10558–10559. Link

  • Klauss, R., et al. (2011). Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions.[5][6] Journal of the American Chemical Society, 133(38), 14812–14815. Link

  • Lister, T., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids.[7] Journal of the American Chemical Society, 144(34), 15600–15610. Link

  • Grogan, G. (2018).[8] Synthesis of chiral amines using redox biocatalysis. Current Opinion in Chemical Biology, 43, 15-22.[8] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Substituted Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted tetrahydrofurans (THFs). As a core structural motif in numerous natural products and pharmaceuticals, the efficient and selective synthesis of the THF ring is of paramount importance to the research and drug development community. However, optimizing these reactions can be challenging, with issues ranging from low yields to poor stereocontrol.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting and optimizing their synthetic routes. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success, ensuring that every protocol is a self-validating system.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of substituted tetrahydrofurans, presented in a direct question-and-answer format.

Q1: My reaction is resulting in a very low yield or no desired product at all. What are the primary factors to investigate?

A1: Low or no product yield is a frequent but often solvable issue. It typically points to problems with reaction conditions, catalyst activity, or the stability of reactants and products. A systematic approach is crucial for diagnosis.

Potential Causes & Recommended Solutions:

  • Thermal Decomposition: The stability of your starting materials, intermediates, or the final THF product may be compromised at the reaction temperature. Many synthetic routes are sensitive to heat, which can promote degradation pathways.[1][2]

    • Solution: Systematically screen a range of lower temperatures. An initial reaction might be run at room temperature, 0 °C, or even lower, to establish a baseline for stability before cautiously increasing the temperature to improve the reaction rate. Precise temperature control using a cryostat or a well-regulated oil bath is recommended over simple heating mantles.

  • Catalyst Inactivity or Decomposition: The chosen catalyst may be unsuitable, inactive, or may decompose under the reaction conditions. For instance, strong Lewis or Brønsted acids can sometimes promote unwanted ring-opening or polymerization.[2]

    • Solution: Re-evaluate your catalyst choice. If using an acid catalyst, consider milder alternatives (e.g., moving from TfOH to CSA or using a heterogeneous catalyst). For metal-catalyzed reactions (e.g., Palladium, Nickel, Rhodium), ensure the catalyst is fresh and handled under the appropriate atmosphere if it's air-sensitive.[1][3] Consider screening different ligands or metal precursors, as subtle changes can dramatically impact catalytic efficiency.[4]

  • Solvent Purity and Type: The solvent plays a critical role beyond just dissolving reactants. The presence of water or other impurities can quench sensitive reagents or catalysts. For example, organometallic reagents like Grignards require anhydrous conditions.[5][6] Furthermore, the solvent itself can be a source of impurities; THF, a common solvent in these syntheses, can form explosive peroxides upon storage in the presence of air.[7]

    • Solution: Always use dry, freshly distilled, or commercially available anhydrous solvents. It is imperative to test for peroxides in aged THF before use; a simple test involves adding a 15% potassium iodide solution, where the formation of a yellow-brown color indicates the presence of iodine from peroxide oxidation.[7] If peroxides are detected, they must be quenched with a reducing agent like ferrous sulfate or sodium bisulfite before the solvent is safely discarded or purified.

  • Atmospheric Conditions: Many catalysts, particularly those based on transition metals like palladium and nickel, are sensitive to oxygen.[1]

    • Solution: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). This can be achieved by using standard Schlenk line techniques or by working in a glovebox. Degassing the solvent before use by sparging with an inert gas is also a critical step.

Below is a logical decision tree to guide your optimization process.

LowYield_Troubleshooting start Low / No Yield check_stability Assess Reactant/Product Thermal Stability start->check_stability Is decomposition a possibility? check_catalyst Verify Catalyst Activity & Suitability start->check_catalyst Is the catalyst appropriate? check_solvent Check Solvent Purity (Anhydrous, Peroxide-Free) start->check_solvent Is the solvent pure? check_atmosphere Ensure Inert Atmosphere start->check_atmosphere Is the reaction air-sensitive? lower_temp Action: Screen Lower Reaction Temperatures check_stability->lower_temp change_catalyst Action: Screen Milder or Alternative Catalysts/Ligands check_catalyst->change_catalyst purify_solvent Action: Use Fresh Anhydrous Solvent; Test for Peroxides check_solvent->purify_solvent degas_setup Action: Degas Solvent & Run Under N2/Ar check_atmosphere->degas_setup end_node Improved Yield lower_temp->end_node change_catalyst->end_node purify_solvent->end_node degas_setup->end_node

Caption: A decision tree for troubleshooting low reaction yields.

Q2: My reaction works, but the diastereoselectivity is poor. How can I improve the diastereomeric ratio (d.r.)?

A2: Achieving high diastereoselectivity is a central challenge in synthesizing substituted THFs, especially when creating multiple stereocenters. The stereochemical outcome is governed by the transition state geometry, which is highly sensitive to several parameters.[4]

Key Factors Influencing Diastereoselectivity:

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the steric and electronic properties of the ligands coordinated to the metal center are paramount in dictating the facial selectivity of the cyclization.

    • Solution: Screen a panel of ligands. For palladium-catalyzed reactions, for example, moving from a simple phosphine like PPh₃ to a more sterically demanding or chiral ligand can dramatically alter the d.r.[8][9] In one documented case, switching from a Pd(OAc)₂/Cu(OAc)₂ system to a PdCl₂/BQ system improved the d.r. from 2:1 to 6:1.[9]

  • Lewis Acid Additives: In radical cyclizations, the addition of a Lewis acid can chelate to the substrate, locking it into a specific conformation and thereby influencing the trajectory of the radical addition.

    • Solution: For radical reactions, the addition of trialkylaluminums has been shown to reverse the diastereoselectivity from favoring the trans isomer to favoring the cis product.[10] Screening various Lewis acids (e.g., MgBr₂·OEt₂, Sc(OTf)₃, SnCl₄) at different stoichiometric loadings can be a powerful strategy.

  • Reaction Temperature: Lowering the reaction temperature generally enhances selectivity. At higher temperatures, there is sufficient thermal energy to overcome the small activation energy differences between competing diastereomeric transition states, leading to a mixture of products.

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. A temperature screening from 0 °C down to -78 °C is a standard approach for highly sensitive cyclizations.

  • Solvent System: The polarity and coordinating ability of the solvent can influence transition state stability and substrate conformation.

    • Solution: Evaluate a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene, Acetonitrile). In some cases, highly polar or hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) can promote specific pathways and prevent side reactions like polymerization.[8][11]

Caption: Key optimization parameters for improving diastereoselectivity.

Section 2: Frequently Asked Questions (FAQs)

Q: How do I select an appropriate catalyst for my specific THF synthesis?

A: Catalyst selection depends entirely on the transformation you are performing. There is no one-size-fits-all answer. The table below summarizes common reaction types and associated catalytic systems.

Reaction TypeCommon CatalystsKey Considerations
Intramolecular Hydroalkoxylation Platinum (Pt), Gold (Au), Palladium (Pd) complexes.[8]Substrate must contain a hydroxyl group and an alkene/alkyne. Regioselectivity (5-exo vs. 6-endo) can be an issue.
Reductive Hydrogenation of Furans Palladium on Carbon (Pd/C), Rhodium on Carbon (Rh/C), Raney Nickel.[1][3]Requires a hydrogen source (H₂ gas). The furan ring must be pre-formed. Can be exothermic.[3]
Oxidative Cyclization Palladium(II) salts (e.g., Pd(OAc)₂, PdCl₂) with a co-oxidant (e.g., Cu(OAc)₂, Benzoquinone).[9]Typically used for γ-hydroxy alkenes. The choice of co-oxidant can influence yield and selectivity.[9]
Prins Cyclization Brønsted acids (TfOH, CSA) or Lewis acids (SnCl₄, InBr₃).[12][13]Involves the reaction of a homoallylic alcohol with an aldehyde or ketone.
Radical Cyclization Radical initiators (AIBN) with mediators like Bu₃SnH or (TMS)₃SiH.[10]Tolerant of many functional groups. Diastereoselectivity can be controlled with Lewis acids.[10]
Q: What are the best practices for purifying substituted tetrahydrofurans?

A: Purification can be challenging due to the polarity and potential volatility of THF derivatives.

  • Flash Column Chromatography: This is the most common method. Use silica gel for most applications. If your compound is acid-sensitive, consider using neutral alumina or deactivating the silica gel by pre-treating it with a solution of triethylamine in your eluent.[10]

  • Distillation: For lower-boiling, thermally stable derivatives, distillation can be effective. Be aware that THF can form a minimum-boiling azeotrope with water, which can complicate purification if water is present from the workup.[14] Crucially, never distill to dryness , as this can concentrate potentially explosive peroxides that may have formed.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. A solvent screen (e.g., hexanes/ethyl acetate, dichloromethane/hexanes) will be necessary to find suitable conditions.

Section 3: Key Experimental Protocol

Protocol: HFIP-Promoted Synthesis of a Substituted THF from an Epoxide and Alkene

This protocol is adapted from a general procedure for the synthesis of tetrahydrofurans via the reaction of electron-rich alkenes with epoxides, a method noted for its excellent atom economy.[11][15]

Disclaimer: This is a representative protocol. All reactions should be preceded by a thorough risk assessment and performed with appropriate personal protective equipment (PPE).

Materials:

  • Epoxide (1.0 equiv, e.g., 0.15 mmol)

  • Alkene (1.5-2.0 equiv, e.g., 0.25 mmol)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), sufficient to make the solution ~1M.

  • Capped reaction vial (e.g., a screw-cap vial with a PTFE-lined cap)

  • Stir plate and magnetic stir bar

Procedure:

  • To a clean, dry capped reaction vial containing a magnetic stir bar, add the corresponding epoxide (0.15 mmol, 1.0 equiv) and the alkene (0.25 mmol, ~1.7 equiv).

  • In a fume hood, add the HFIP (approx. 150 µL for a 0.15 mmol scale reaction) in one portion.

  • Securely cap the vial.

  • Place the vial on a stir plate equipped with a heating block and stir the reaction mixture at 45 °C.

  • Monitor the reaction progress by TLC or GC-MS until the starting epoxide is consumed (typically 6–15 hours).[15]

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent (HFIP) under reduced pressure using a rotary evaporator.

  • The crude residue can then be purified directly by flash column chromatography on silica gel to afford the desired substituted tetrahydrofuran.[15]

References

  • Title: Synthesis of tetrahydrofuran - US4261901A Source: Google Patents URL
  • Title: TETRAHYDROFURAN Source: Organic Syntheses URL: [Link]

  • Title: Synthesis of tetrahydrofurans Source: Organic Chemistry Portal URL: [Link]

  • Title: Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding Source: The Journal of Organic Chemistry URL: [Link]

  • Title: HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes Source: Molecules (MDPI) URL: [Link]

  • Title: Tetrahydrofuran Source: Wikipedia URL: [Link]

  • Title: Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions Source: DiVA Portal URL: [Link]

  • Title: HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Watch this before using tetrahydrofuran (THF) | Quick guide Source: YouTube URL: [Link]

  • Title: Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization Source: Imperial College London URL: [Link]

  • Title: Tetrahydrofuran manufacture from 1, 4 butanediol: Feasibility of reactive chromatography Source: ScienceDirect URL: [Link]

  • Title: Tetrahydrofuran Source: Sciencemadness Wiki URL: [Link]

Sources

Challenges in the purification of diastereomeric mixtures of tetrahydrofuran amines.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Separation Technologies) Case ID: THF-AMINE-PUR-001

Welcome to the Separation Science Support Hub.

You have reached the specialized unit for heterocyclic amine purification. Diastereomeric mixtures of tetrahydrofuran (THF) amines present a unique set of challenges: the basicity of the amine causes severe tailing on silica, while the polarity of the ether ring complicates reverse-phase retention. Furthermore, unlike enantiomers, diastereomers have distinct physical properties, yet they often co-elute due to subtle conformational overlaps.

Please select the module below that best matches your current bottleneck.

Module 1: Chromatographic Troubleshooting (Tailing & Co-elution)

User Issue: "My peaks are tailing severely on silica gel, and the diastereomers are merging into a single broad band."

Root Cause Analysis

THF amines are strong Lewis bases. The lone pair on the nitrogen interacts via hydrogen bonding with the acidic silanol groups (


) on the surface of standard silica gel. This secondary retention mechanism causes peak broadening (tailing) and destroys resolution between close-eluting diastereomers.
The Solution: Silanol Suppression Protocol

To fix this, you must block the active silanol sites using a competitive base in the mobile phase.

Protocol 1: The "Triethylamine Block" (Normal Phase) Applicability: Flash Chromatography, TLC, HPLC

  • Baseline Solvent System: Start with your standard gradient (e.g., DCM/MeOH or Hexane/EtOAc).

  • Modifier Addition: Add Triethylamine (TEA) or Ammonium Hydroxide (

    
    )  to the mobile phase.
    
    • Concentration: 0.1% to 1.0% (v/v).

    • Critical Step: You must flush the column with the modifier-containing solvent before loading the sample. This "pre-coats" the silica.

  • Validation Checkpoint: Run a TLC plate.

    • Fail: Spot stays at baseline or streaks. -> Increase polarity or modifier conc.

    • Pass: Spot moves as a compact circle (

      
       0.3–0.5).
      

Data Table 1: Mobile Phase Modifiers for THF Amines

ModifierConcentrationCompatibilityProsCons
Triethylamine (TEA) 0.1 – 1.0%Silica, AluminaExcellent peak shape; volatile.Can form salts with acidic impurities; difficult to remove traces.
Ammonium Hydroxide 0.5 – 1.0%Silica (DCM/MeOH)Good for very polar amines.Immiscible with hexanes; high pH can dissolve silica over time.
Diethylamine (DEA) 0.1 – 0.5%SilicaStronger suppression than TEA.Higher boiling point; harder to remove.
Alternative Stationary Phases

If modifiers fail, switch the surface chemistry entirely.

  • Amino-Bound Silica (

    
    ):  The stationary phase is already basic. No modifier needed.
    
  • Alumina (Basic): naturally suppresses protonation of the amine.

Module 2: Scale-Up Strategy (Diastereomeric Salt Crystallization)

User Issue: "Chromatography is too expensive for my multi-gram/kilogram batch. I need a scalable solid-liquid separation."

The Science: Classical Resolution

Since your targets are diastereomers, they have different internal energies and packing efficiencies. By converting the liquid THF amine mixture into solid salts using an achiral or chiral acid, you amplify these differences. This is often superior to chromatography for scales >50g.

Protocol 2: The "Dutch Resolution" Screening

Instead of trying one acid, we use a family of resolving agents to find the one that yields the highest crystallinity and diastereomeric excess (de).

  • Preparation: Dissolve 100 mg of your amine mixture in 1 mL of solvent (EtOH, iPrOH, or Acetone).

  • Acid Addition: Add 1.0 equivalent of the resolving acid.

    • Recommended Acids: L-Tartaric acid, Mandelic acid, Dibenzoyl-L-tartaric acid.

  • Thermal Cycle: Heat to reflux until clear, then cool slowly to 4°C.

  • Observation:

    • Scenario A (Precipitate forms): Filter and check NMR. If one diastereomer is enriched (>80% de), recrystallize.

    • Scenario B (Oil forms): Re-heat and add a "seed" crystal or change solvent.

    • Scenario C (Solution remains clear): Switch to a less polar solvent (e.g., MTBE/Hexane).

Visual Workflow: Salt Screening Logic

SaltScreening Start Crude THF Amine Mix AddAcid Add Resolving Acid (e.g., Tartaric Acid) Start->AddAcid HeatCool Reflux & Slow Cool AddAcid->HeatCool Result Precipitate? HeatCool->Result Solid Solid Formed Result->Solid Yes Oil Oiling Out Result->Oil Viscous Liquid Clear Clear Solution Result->Clear No Solid Analyze Filter & Analyze (NMR/HPLC) Solid->Analyze ChangeSolv Change Solvent (More Non-polar) Oil->ChangeSolv Clear->ChangeSolv Recryst Recrystallize Analyze->Recryst de > 80% ChangeSolv->HeatCool

Caption: Decision matrix for diastereomeric salt crystallization. Green paths indicate success; red paths require parameter adjustment.

Module 3: Advanced Separation (SFC & Orthogonality)

User Issue: "Standard HPLC isn't separating the diastereomers, and I can't crystallize them."

The Technology: Supercritical Fluid Chromatography (SFC)

SFC is the "Gold Standard" for chiral and diastereomeric amine separation. The supercritical


 acts as a non-polar solvent, while methanol (modifier) and basic additives drive the separation.[1]
  • Why it works: The diffusivity of

    
     is higher than liquids, allowing for higher theoretical plates (sharper peaks).
    
  • Orthogonality: If Reverse Phase (C18) failed, SFC (Normal Phase behavior) often succeeds because it separates based on interaction with the stationary phase's polar pockets rather than hydrophobicity.

Recommended SFC Conditions for THF Amines:

  • Column: 2-Ethylpyridine (2-EP) or Diol (Achiral); Chiralpak AD-H or IG (if difficult separation).

  • Mobile Phase:

    
     / Methanol (80:20).
    
  • Additive (Crucial): 0.2% Isopropylamine or Diethylamine in the methanol. Without this, amines will not elute properly.

Module 4: Stability & Handling FAQs

Q: My purified amine turned yellow overnight. What happened? A: THF amines are susceptible to oxidation at the


-carbon next to the nitrogen or the ether oxygen.
  • Fix: Store under Argon/Nitrogen at -20°C.

  • Fix: Avoid chlorinated solvents (DCM/Chloroform) for long-term storage, as they can become acidic and induce ring-opening or salt formation.

Q: Can I use strong acids to remove the Boc protecting group before purification? A: Use caution. While the THF ring is generally stable, strong Lewis acids (


, 

) can cleave the ether. Trifluoroacetic acid (TFA) or HCl in Dioxane are generally safe, but ensure temperature control (0°C).
References
  • Chromatographic Tailing Mechanisms

    • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Diastereomeric Salt Resolution

    • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

  • SFC for Amines

    • Grand-Guillaume Perrenoud, A., et al. (2012). Analysis of basic compounds by supercritical fluid chromatography: Attempts to improve peak shape and maintain mass spectrometry compatibility. Journal of Chromatography A. Link

  • THF Stability & Peroxides

    • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[2][3] Chemical Health and Safety. Link

Sources

Troubleshooting guide for the synthesis of heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Subject: Troubleshooting Heterocyclic Chemistry

Introduction

Welcome to the . In drug discovery, heterocycles are not just structural motifs—they are the pharmacophores that drive potency and solubility. However, their synthesis often defies the logic of standard carbocyclic chemistry due to heteroatom poisoning , electronic deactivation , and extreme polarity .

This guide is not a textbook. It is a troubleshooting protocol designed to rescue stalled reactions and purify "impossible" mixtures.

Module 1: The "2-Pyridyl Problem" in Cross-Couplings

Scenario: You are attempting a Suzuki-Miyaura coupling to install a pyridine ring.

  • Observation: Reaction stalls. 3- and 4-pyridyl boronates work fine, but the 2-pyridyl boronate yields <10% product and massive protodeboronation.

  • Root Cause:

    • Protodeboronation: The C–B bond at the 2-position is exceptionally labile due to the adjacent nitrogen's electron-withdrawing nature, leading to rapid hydrolysis before transmetallation can occur.

    • Catalyst Poisoning: The pyridine nitrogen coordinates strongly to the Pd(II) center, displacing phosphine ligands and shutting down the catalytic cycle.

Troubleshooting Protocol

Option A: The "Slow Release" Strategy (MIDA Boronates) Switch from boronic acids to MIDA (N-methyliminodiacetic acid) boronates . The sp3-hybridized boron is protected from base-catalyzed hydrolysis. It releases the active boronic acid slowly, keeping its concentration low relative to the catalyst, thus favoring transmetallation over decomposition.

Option B: The "Surrogate" Strategy (Pyridine Sulfinates) If MIDA fails, switch to Pyridine-2-sulfinates . Unlike boronates, these are bench-stable and undergo desulfitative cross-coupling via a Pd(II)-sulfinate intermediate.

Option C: The "N-Oxide" Bypass Oxidize your halopyridine to a Pyridine N-oxide before coupling. The N-oxide prevents catalyst poisoning by reducing nitrogen basicity. Post-coupling, reduce it back to the pyridine using mild conditions (e.g., Zn/NH4Cl).

Comparative Data: 2-Pyridyl Coupling Partners
Coupling PartnerStabilityReactivityPrimary Failure ModeRecommended Catalyst System
2-Pyridyl Boronic Acid Very PoorLowRapid ProtodeboronationPd(PPh3)4 (Often Fails)
2-Pyridyl MIDA Boronate ExcellentHighSolubility issuesPd(dtbpf)Cl2 / K3PO4
Pyridine-2-Sulfinate GoodHighDesulfitation failurePd(OAc)2 / XPhos
Pyridine N-Oxide ExcellentHighReduction step requiredPd(tBu3P)2
Visualizing the Failure Mode

SuzukiFailure cluster_cycle Catalytic Cycle vs. Failure Pathways Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet Py-B(OH)2 (Slow) Poison DEAD CATALYST (Pyridine-Pd-X Complex) OxAdd->Poison N-Coordination (Fast) RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Hydrolysis Protodeboronation (Py-H + B(OH)3) Reagent 2-Pyridyl Boronate Reagent->TransMet Reagent->Hydrolysis Base/H2O (Very Fast)

Caption: The "2-Pyridyl Trap": Competitive N-coordination (poisoning) and rapid protodeboronation outcompete the productive transmetallation step.

Module 2: Rescuing the Fischer Indole Synthesis

Scenario: You are cyclizing a phenylhydrazine with a ketone to form an indole.[1][2]

  • Observation: The reaction turns into a black tar. Yield is <20%.

  • Root Cause: The [3,3]-sigmatropic rearrangement (the key bond-forming step) has a high activation energy. If the hydrazine is electron-poor (e.g., -F, -CF3 substituted), the intermediate hydrazone is stable and refuses to rearrange. Harsh Brønsted acids (H2SO4) then polymerize the remaining starting material into "tar."

Troubleshooting Protocol

1. The Lewis Acid Switch Stop using H2SO4 or Polyphosphoric Acid (PPA). Switch to Zinc Chloride (ZnCl2) in acetic acid. ZnCl2 coordinates to the imine nitrogen, lowering the activation energy for the [3,3] rearrangement without acting as a strong oxidant that causes tarring.

2. The Ammonia Sponge The reaction releases NH3, which can inhibit the catalyst. Add a scavenger or use a solvent that buffers ammonia.

  • Tip: Run the reaction in 4% H2SO4 in 1,4-Dioxane (gentle) or use Zeolites to trap ammonia.

3. The "Buchwald" Modification If the classical method fails, do not persist. Use the Pd-catalyzed cross-coupling of an aryl bromide with a hydrazone .[2] This bypasses the hydrazine formation entirely and proceeds under milder conditions.

Standard Operating Procedure (ZnCl2 Method)
  • Mix: 1.0 equiv Phenylhydrazine + 1.1 equiv Ketone in Glacial Acetic Acid (0.5 M).

  • Add: 2.0 equiv ZnCl2 (anhydrous).

  • Heat: Reflux (100–110 °C) for 4 hours.

  • Workup: Cool. Pour into ice water. If tar forms, decant water and sonicate the tar with Et2O; the product is often trapped inside.

Module 3: Purification of "Impossible" Polar Heterocycles

Scenario: Your product is a highly polar, basic heterocycle (e.g., imidazole, tetrazole, pyridine).

  • Observation: It stays in the aqueous layer during extraction or streaks from baseline to solvent front on silica gel.

FAQ: Isolation Strategies

Q: My compound is water-soluble. How do I extract it? A: Stop doing liquid-liquid extraction with Ethyl Acetate.

  • Salting Out: Saturate the aqueous layer with NaCl or K2CO3.[3] This forces the organic compound out ("salting out"). Then extract with n-Butanol or THF .

  • Continuous Extraction: For stubborn cases, use a liquid-liquid continuous extractor with DCM for 24–48 hours.

Q: It streaks on Silica.[4][5] What now? A: Silica is acidic (pH ~5). Basic heterocycles protonate and stick.

  • Fix 1: Add 1% Triethylamine (TEA) or NH4OH to your eluent.

  • Fix 2: Switch to Alumina (Basic) stationary phase.

  • Fix 3 (Best): Use C18-Aq (Aqueous C18) reversed-phase chromatography. Standard C18 collapses in 100% water; C18-Aq is designed to retain polar heterocycles in high-water gradients.

Q: How do I remove DMF/DMSO without cooking my product? A: Do not use a rotovap at 80°C.

  • Lyophilization: Freeze-dry the mixture (removes DMSO/Water).

  • LiCl Wash: Dilute the organic layer with 5% LiCl (aq). DMF partitions into the LiCl layer much better than into pure water.

Workflow: Purification Decision Tree

Purification Start Compound is Polar/Water Soluble IsBasic Is it Basic? (Pyridine, Amine, Imidazole) Start->IsBasic YesBasic Yes IsBasic->YesBasic SCX Catch & Release NoBasic No (Neutral/Acidic) IsBasic->NoBasic C18-Aq Chromatography SCX SCX Resin Protocol: 1. Load in MeOH 2. Wash (Neutral impurities) 3. Elute with NH3/MeOH YesBasic->SCX C18 Reverse Phase (C18-Aq): Gradient 0% -> 100% MeOH in Water (+0.1% Formic Acid) NoBasic->C18 Result Pure Compound SCX->Result C18->Result

Caption: Strategic selection of stationary phases prevents yield loss during isolation of polar heterocycles.

References
  • Pyridine Sulfinates for Cross-Coupling: Markovic, T. et al. "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides." Chemical Science, 2017.

  • Pyridine N-Oxide Direct Arylation: Campeau, L. C. et al. "A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society, 2005.

  • Fischer Indole Mechanism & Failure Modes: Inman, M. et al. "The Fischer Indole Synthesis: A Review." RSC Advances, 2013. (Contextual grounding for the tar/mechanism discussion).
  • Purification of Polar Compounds: "Overcoming challenges in the purification of heterocyclic compounds." BenchChem Technical Guides, 2025.

Sources

Validation & Comparative

Advanced Chiral Derivatization for Mass Spectrometry: A Comparative Guide to L-FDLA vs. Legacy Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Mass spectrometry (MS) is inherently "blind" to chirality; enantiomers possess identical mass-to-charge (


) ratios and cannot be distinguished in an achiral environment. While chiral stationary phases (CSPs) exist, they are often incompatible with MS solvents, suffer from low peak capacity, and lack the versatility required for complex biological matrices.

The Solution: The industry standard has shifted toward Chiral Derivatizing Agents (CDAs) . These reagents react with enantiomeric amines to form diastereomers, which possess distinct physical properties and can be separated on robust, high-efficiency achiral C18 columns.

The Comparison: This guide evaluates the modern "Gold Standard" reagent, L-FDLA (Marfey’s Analog) , against the legacy standard FDAA (Marfey’s Reagent) and the kinetic alternative GITC . We demonstrate why L-FDLA offers superior ionization efficiency and chromatographic resolution for drug development and metabolomics.

Part 1: Mechanistic Insight & The "Product" (L-FDLA)

The Core Mechanism: Diastereomeric Formation

The fundamental principle relies on the reaction of a racemic amine mixture (


 and 

) with an enantiomerically pure reagent (e.g.,

-CDA). This converts the relationship from enantiomeric (mirror images, inseparable on C18) to diastereomeric (different spatial arrangements, separable on C18).
  • Reaction:

    
    
    
  • Result: The

    
     and 
    
    
    
    complexes have different hydrophobic surface areas, resulting in distinct retention times (
    
    
    ) on reversed-phase columns.
Diagram 1: Nucleophilic Aromatic Substitution Mechanism

The following diagram illustrates the reaction mechanism of L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) with a primary amine. This mechanism is identical to FDAA but utilizes a leucine auxiliary for enhanced hydrophobicity.

ReactionMechanism Amine Chiral Amine (Nucleophile) Transition Meisenheimer Complex Amine->Transition Nucleophilic Attack (Basic pH) L_FDLA L-FDLA Reagent (Electrophile) L_FDLA->Transition Product Stable Diastereomer (L-L and D-L pairs) Transition->Product Restoration of Aromaticity HF HF Byproduct (Eliminated) Transition->HF

Caption: Mechanism of L-FDLA derivatization via Nucleophilic Aromatic Substitution (


).

Part 2: Comparative Analysis

The Modern Standard: L-FDLA (Leucinamide Analog)

L-FDLA is a structural evolution of the classic Marfey’s reagent. By replacing the alanine moiety with leucine, the reagent becomes significantly more hydrophobic.

  • Why it wins: The increased hydrophobicity improves retention on C18 columns, moving analytes away from the solvent front (ion suppression zone). Furthermore, the leucine moiety enhances ionization efficiency in ESI(+) mode, lowering the Limit of Detection (LOD) by up to 10-fold compared to FDAA [1, 2].

The Legacy Standard: FDAA (Marfey’s Reagent)

FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) established the method in 1984.

  • Pros: Extremely well-documented; robust chemistry.

  • Cons: Lower sensitivity; diastereomers of hydrophilic amines often elute too early, leading to poor resolution (

    
    ) and matrix interference.
    
The Kinetic Alternative: GITC (Isothiocyanates)

GITC (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) reacts via isothiocyanate coupling.

  • Pros: Fast kinetics (Room Temp, 10-15 mins).

  • Cons: Derivatives are less stable; the reagent itself can hydrolyze; often exhibits lower resolution for complex amino acids compared to the Marfey series [3].

Performance Data Summary
FeatureL-FDLA (Recommended) FDAA (Legacy) GITC (Fast)
Reaction Type

(Stable)

(Stable)
Isothiocyanate (Variable)
Conditions

, 1 hr

, 1 hr
Room Temp, 15 min
Sensitivity (ESI+) High (Femtomolar)Moderate (Picomolar)Moderate
Hydrophobicity High (Better Retention)ModerateModerate
Resolution (

)
Excellent (

)
GoodVariable
Stability Weeks at

Weeks at

Hours/Days

Part 3: Validated Experimental Protocol (L-FDLA)

Expert Insight: To ensure scientific integrity, this protocol includes a "Self-Validation" step using racemic standards. Never rely solely on literature elution orders, as column chemistry can invert separation.

Reagents Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • L-FDLA Solution: 1% (w/v) in Acetone (Freshly prepared or stored at

    
    ).
    
  • Buffer: 1M

    
     (Sodium Bicarbonate) or Triethylamine (TEA).
    
  • Quench: 1M

    
     or 1% Formic Acid.
    
  • Solvent: LC-MS grade Acetonitrile (ACN) and Water.

Workflow Diagram

Workflow Sample Sample (50 µL) (Amine/Amino Acid) Mix Add Reagents: 20 µL 1M NaHCO3 100 µL L-FDLA (1% in Acetone) Sample->Mix Incubate Incubate 50°C for 60 mins Mix->Incubate Quench Quench Reaction Add 20 µL 1M HCl (Stops reaction, prevents hydrolysis) Incubate->Quench Dilute Dilute Add 50% ACN/H2O Quench->Dilute Analyze LC-MS/MS Analysis C18 Column, ESI(+) Dilute->Analyze

Caption: Step-by-step derivatization workflow for L-FDLA analysis.

Step-by-Step Methodology
  • Preparation: In a 1.5 mL microcentrifuge tube, combine

    
     of sample (amine solution) with 
    
    
    
    of
    
    
    .
    • Why: The basic pH (

      
      ) is critical to deprotonate the amine (
      
      
      
      ), making it nucleophilic for the reaction.
  • Derivatization: Add

    
     of L-FDLA  (1% in acetone). Vortex immediately.
    
    • Note: A molar excess of reagent (approx 1.5x to 2x) is required to drive the reaction to completion.

  • Incubation: Heat at

    
     for 60 minutes.
    
    • Caution: Do not exceed

      
       to avoid degradation of labile amino acids.
      
  • Quenching: Add

    
     of 
    
    
    
    (or equivalent acid) to neutralize the mixture.
    • Why: This prevents the hydrolysis of the amide bond formed and protects the column from high pH injection.

  • Analysis: Dilute with mobile phase (e.g., 50% ACN) and inject onto a C18 column (e.g.,

    
    , 
    
    
    
    ).
    • Self-Validation: Always run a blank (reagent only) and a racemic standard (D/L mix) in the same sequence to confirm elution order (L-L usually elutes before D-L on C18, but exceptions exist).

References

  • Fujii, K., et al. (2011). Use of Marfey's Reagent and Analogs for Chiral Amino Acid Analysis: Assessment and Applications. Journal of Chromatography B. Link

  • Takano, Y., et al. (2019).[1] Simplification of FDLA Pre-Column Derivatization for LC/MS/MS Toward Separation and Detection of D,L-Amino Acids. Chromatographia.[2][3][1] Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[4][2][3][5][1][6][7][8] Link

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of amino acids. Tetrahedron Letters. Link

Sources

Comparative Guide: Catalytic vs. Auxiliary-Based Methods for Chiral Amine Synthesis

[1]

Executive Summary

The synthesis of chiral amines is a cornerstone of pharmaceutical development, given their prevalence in bioactive molecules (approx. 40% of APIs).[1][2] For the development scientist, the choice between auxiliary-based methods (stoichiometric control) and catalytic methods (sub-stoichiometric control) is rarely binary; it is a trade-off between developmental speed/reliability and process efficiency/scalability .

This guide objectively compares the two dominant paradigms: Ellman’s Sulfinamide (Auxiliary) versus Asymmetric Hydrogenation/Biocatalysis (Catalytic).

Part 1: Technology Deep Dive & Mechanisms

Auxiliary-Based Synthesis: The Ellman Sulfinamide Protocol

Core Philosophy: Reliability over Efficiency. The use of tert-butanesulfinamide (Ellman’s auxiliary) relies on forming a chiral sulfinimine intermediate.[3] The bulky tert-butyl group acts as a rigid steric director, ensuring high diastereoselectivity during nucleophilic addition or reduction.

Mechanism of Action:

  • Condensation: The auxiliary condenses with a ketone/aldehyde to form a sulfinimine.[4] Crucial Detail: Titanium(IV) ethoxide [Ti(OEt)₄] is mandatory here. It acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.

  • Stereoselective Step: A nucleophile (Grignard, hydride) attacks the C=N bond. The sulfinyl group coordinates with the metal cation (Mg²⁺ or transition state), forcing the attack from the less hindered face (Chekulaeva-transition state model).

  • Deprotection: Mild acid hydrolysis releases the chiral amine and the sulfur byproduct.

Visualization: Ellman Auxiliary Workflow

EllmanCyclecluster_0Step 1: Condensationcluster_1Step 2: Stereoselectioncluster_2Step 3: CleavageStartKetone/Aldehyde+ (R)-t-Bu-SulfinamideTiTi(OEt)4(Lewis Acid + Scavenger)Start->TiImineChiral Sulfinimine(Stable Intermediate)Ti->ImineTS6-MemberedChelated TSImine->TS Steric ControlReagentNucleophile(R-MgBr or NaBH4)Reagent->TSAdductSulfinamide Adduct(>98:2 dr)TS->Adduct Steric ControlAcidHCl / MeOHAdduct->AcidProductChiral AmineSaltAcid->ProductWasteSulfinic AcidByproductAcid->Waste

Caption: The Ellman workflow demonstrates a linear, stoichiometric dependency. Note the generation of stoichiometric waste in Step 3.

Catalytic Synthesis: Iridium-Catalyzed Asymmetric Hydrogenation (AH)

Core Philosophy: Atom Economy and Scalability. Catalytic methods utilize chiral transition metal complexes (commonly Iridium or Rhodium with P,N-ligands) to transfer hydrogen to a prochiral imine.

Mechanism of Action:

  • Activation: The Ir-precursor coordinates with a chiral ligand (e.g., PHOX, f-SpiroPhos).[5]

  • Oxidative Addition: H₂ adds to the metal center.

  • Migratory Insertion: The imine coordinates; the hydride transfers to the C=N bond. The enantioselectivity is determined by the ligand's "chiral pocket," which destabilizes one transition state over the other.

  • Reductive Elimination: The product amine is released, regenerating the catalyst.

Visualization: Catalytic Cycle (Ir-AH)

CatalyticCycleCatActive Ir-Catalyst(Chiral Ligand)ComplexIr-H2-ImineComplexCat->Complex+ H2, + ImineTSMigratory Insertion(Enantio-determining)Complex->TS Outer Sphere MechanismProductRelAmine ReleaseTS->ProductRelProductRel->Cat Regeneration

Caption: The catalytic cycle emphasizes atom economy. The chiral information (Ligand) is recycled, not consumed.

Part 2: Comparative Performance Metrics

The following data aggregates typical performance metrics from industrial case studies (e.g., Sitagliptin intermediates, substituted tetrahydroisoquinolines).

MetricAuxiliary (Ellman)Catalytic (Ir-AH)Biocatalytic (Transaminase)
Stereoselectivity High (>98% de) .[6][7][8] Reliable diastereomeric purification possible.[6]High (90-99% ee) .[6][9] Dependent on ligand screening.Excellent (>99% ee) . Often perfect enantiocontrol.
Atom Economy Low . Stoichiometric loss of auxiliary (MW ~120 g/mol ).High . Only H₂ is consumed.Medium/High . Requires amine donor (e.g., iPrNH₂) and generates ketone byproduct.
Development Speed Fast . "Plug-and-play" chemistry. Predictable outcomes.[6][4]Slow . Requires screening of ligand libraries (Solvias, chemically diverse sets).Medium . Enzyme engineering/evolution often required for non-natural substrates.[10]
Scalability Linear Cost . Expensive auxiliary limits multi-kg scale.High . Low catalyst loading (S/C > 10,000) drives down cost.High . Green process, but requires specific equipment (bioreactors).
Functional Group Tolerance Excellent .[11] Tolerates halides, esters, nitriles.Good . Nitro groups or heterocycles can poison metal catalysts.Variable . Substrate inhibition is common; limited solvent tolerance.

Part 3: Experimental Protocols

Protocol A: Auxiliary-Based Synthesis (Standardized)

Best for: Early-stage discovery, complex substrates, <100g scale.

1. Sulfinimine Formation:

  • Reagents: Ketone (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)₄ (2.0 equiv).[4]

  • Solvent: Dry THF (0.5 M).

  • Procedure:

    • Combine ketone and sulfinamide in THF under N₂.

    • Add Ti(OEt)₄ dropwise (Exothermic!).

    • Reflux (60-70°C) for 16-24h. Monitor by TLC/LCMS.

    • Workup (Critical): Pour into brine with vigorous stirring. The Ti-salts will precipitate as a white solid. Filter through Celite.

    • Concentrate filtrate to obtain crude sulfinimine.

2. Diastereoselective Reduction:

  • Reagents: Sulfinimine (1.0 equiv), NaBH₄ (2.0 equiv).

  • Solvent: THF/MeOH (9:1) at -48°C.

  • Procedure:

    • Cool sulfinimine solution to -48°C to maximize stereocontrol.

    • Add NaBH₄ powder in portions.

    • Warm to RT over 4h.

    • Quench with sat. NH₄Cl. Extract with EtOAc.

    • Validation: Check diastereomeric ratio (dr) via H-NMR or Chiral HPLC. Expect >95:5 dr.

3. Cleavage:

  • Treat with 4M HCl in Dioxane/MeOH for 1h. Precipitate the amine hydrochloride salt with Et₂O.

Protocol B: Catalytic Asymmetric Hydrogenation

Best for: Process chemistry, manufacturing, simple substrates.

  • Catalyst: [Ir(COD)Cl]₂ (0.5 mol%) + (S)-f-SpiroPhos (1.1 mol%).

  • Substrate: Prochiral Imine (1.0 equiv).

  • Solvent: Toluene or DCM (anhydrous).

  • Conditions: 10-50 bar H₂ pressure.

Procedure:

  • Catalyst Prep: In a glovebox, mix Ir-precursor and Ligand in solvent. Stir 30 min to form the active complex (color change usually observed).

  • Hydrogenation: Transfer catalyst solution to an autoclave containing the imine substrate.

  • Pressurization: Purge with H₂ (3x), then pressurize to 30 bar.

  • Reaction: Stir at RT for 12-24h.

  • Workup: Vent H₂. Concentrate. The residue is often the pure amine (check ee% immediately).

  • Self-Validation: If conversion is <50%, check for catalyst poisoning (e.g., free amines or thiols in substrate). If ee% is low, screen solvents (TFE often boosts ee%).

Part 4: Decision Guide (When to use what?)

ScenarioRecommended MethodRationale
Medicinal Chemistry (Lead Op) Auxiliary (Ellman) Speed is paramount. You need the compound now, regardless of cost. The protocol is robust and rarely fails.
Process Development (Phase I/II) Catalytic (Ir-AH) Cost and waste become critical. Screening 96 ligands is justified to lower Cost of Goods (COGS).
Highly Oxygenated/Functionalized Auxiliary Metal catalysts often chelate to off-target oxygens, killing reactivity. Auxiliaries are less sensitive.[11]
Strict Green Chemistry Targets Biocatalysis If an ATA enzyme exists for your substrate, it offers the best E-factor (lowest waste).

References

  • Ellman, J. A., et al. (2010). Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Chemical Reviews.[4] Link

  • Verho, O., & Bäckvall, J. E. (2015). Chemoenzymatic dynamic kinetic resolution: A powerful tool for the synthesis of chiral amines. Journal of the American Chemical Society. Link

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Recent Developments and Trends.[12][13] Advanced Synthesis & Catalysis.[9][10][14][15] Link

  • Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. Link

  • Zhou, Y. G. (2011). Asymmetric Hydrogenation of Heteroaromatic Compounds.[16] Accounts of Chemical Research. Link

Safety Operating Guide

Proper Disposal Procedures for (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety, environmental protection, and regulatory compliance.[1][2] This guide provides a comprehensive, step-by-step approach to the proper disposal of (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine, a chiral amine intermediate valuable in pharmaceutical synthesis.[3] Given the absence of specific disposal protocols for every research chemical, the following procedures are based on established best practices for handling flammable organic compounds, amines, and peroxide-forming ethers.[4][5][6]

Hazard Assessment and Waste Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine possesses a unique combination of functional groups—a flammable tetrahydrofuran ring and a corrosive amine group—that dictates its handling and disposal requirements.

Key Hazards:

  • Flammability: The tetrahydrofuran (THF) moiety makes the compound highly flammable.[7][8][9][10] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[9][11]

  • Corrosivity: As an amine, this compound is expected to be corrosive, capable of causing severe skin burns and eye damage.[12]

  • Peroxide Formation: Like THF, this compound may form explosive peroxides upon prolonged storage, especially in the presence of air and light.[6][7][9][13][14] Containers should be dated upon opening and periodically tested for peroxides.[6][7][14]

  • Toxicity: While specific toxicity data for this compound is limited, related amines and THF itself are harmful if swallowed or inhaled.[7][9][11]

Quantitative Data Summary
PropertyValue/ClassificationSource
CAS Number 129631-01-4 (for the specific stereoisomer)General Chemical Databases
GHS Pictograms Flammable Liquid, Corrosive, Health Hazard[15]
Hazard Statements H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage.[15]
UN Number UN2924[15]
Hazard Class 3 (Flammable Liquid), 8 (Corrosive)[15]
Packing Group III[15]

This data is based on closely related structures and general classifications for flammable amines. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic disposal workflow is crucial to ensure safety and compliance. This process begins at the point of generation and follows the waste until its final, safe removal from the facility.

Step 1: Immediate Waste Segregation at the Point of Generation

The principle of waste prevention should always be the first consideration in laboratory chemical management.[16] However, when waste is generated, it must be immediately segregated to prevent hazardous reactions.[17]

Causality: Mixing incompatible waste streams, such as flammable liquids with oxidizers or acids with bases, can lead to fires, explosions, or the release of toxic gases.[17][18] Segregation at the source is the most effective control measure.

Protocol:

  • Designate a specific Satellite Accumulation Area (SAA) within the laboratory, near the point of waste generation.[19]

  • This area must be under the control of laboratory personnel and away from normal lab activities.[19]

  • Use separate, clearly labeled waste containers for different waste categories. For (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine, the primary waste stream will be Non-Halogenated Flammable Organic Liquids .

  • Never mix this waste with acidic, basic, or oxidizing waste streams.

Step 2: Proper Container Selection and Labeling

The integrity of the waste containment system is critical for preventing leaks and ensuring safe transport.[2]

Causality: Using a container that is not chemically compatible with the waste can lead to degradation of the container, causing leaks and spills.[2][19] Improper labeling can result in mismanagement by waste handlers, leading to dangerous chemical reactions.[1]

Protocol:

  • Container Selection:

    • Use a UN-rated container made of a material compatible with flammable organic amines, such as high-density polyethylene (HDPE) or glass.[1][19] Do not use metal containers for corrosive waste.[20]

    • Ensure the container is in good condition, free from cracks or deterioration, and has a secure, leak-proof screw-on cap.[2][18][19]

  • Labeling:

    • As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label.[18][20]

    • Clearly write the full chemical name: "(S)-1-((S)-tetrahydrofuran-2-yl)ethanamine" and any other components in the waste mixture with their approximate percentages.[18]

    • Indicate the relevant hazards by checking the "Flammable" and "Corrosive" boxes on the label.

Step 3: Safe Accumulation and Storage

Waste must be stored safely within the lab's SAA pending collection by Environmental Health and Safety (EHS) or a licensed waste disposal contractor.

Causality: Improper storage can lead to spills, fires, and exposure to hazardous vapors. Secondary containment is a critical barrier to prevent the spread of material in case of a primary container failure.[19]

Protocol:

  • Keep the waste container tightly closed at all times, except when adding waste.[6][13][18][19] This minimizes the release of flammable vapors and prevents potential peroxide formation from atmospheric oxygen.[6]

  • Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray.[19][20] The secondary container must be able to hold 110% of the volume of the largest container it holds.[19]

  • Store the container in a well-ventilated area, such as a designated chemical storage cabinet, away from heat, sparks, open flames, and direct sunlight.[7][8][12][13][14]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[18]

Step 4: Disposal of Contaminated Materials and Empty Containers

Solid waste and empty containers associated with (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine must also be managed as hazardous waste.

Protocol:

  • Contaminated Solids: Gloves, pipette tips, and absorbent paper contaminated with this chemical should be collected in a separate, clearly labeled, double-bagged container for solid hazardous waste.[19][21] Do not mix with liquid waste.[22]

  • Empty Containers: An "empty" container that held this material is still considered hazardous. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[23][24] The rinsate must be collected and disposed of as flammable hazardous waste.[23] After rinsing, deface or remove the original label, and dispose of the container in the appropriate glass or plastic recycling bin, or as instructed by your institution's EHS department.[24]

Step 5: Arranging for Final Disposal

Final disposal must be conducted through your institution's designated hazardous waste management program.

Causality: Federal and local regulations strictly govern the transportation and disposal of hazardous waste to protect public health and the environment.[2][21] Only trained professionals and licensed contractors are permitted to handle and transport this waste off-site.[25]

Protocol:

  • Follow your institution's specific procedures to request a waste pickup from your SAA.

  • Ensure all containers are properly labeled, sealed, and ready for transport.

  • The typical final disposal method for this type of waste is high-temperature incineration at a licensed hazardous waste facility. This process effectively destroys the organic compound, neutralizing its hazards.

Logical Framework for Disposal Decisions

The following diagram illustrates the critical decision points in the disposal process for (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine and associated waste.

DisposalWorkflow start Waste Generation ((S)-1-((S)-tetrahydrofuran-2-yl)ethanamine) is_liquid Is the waste liquid? start->is_liquid liquid_waste Collect in dedicated 'Non-Halogenated Flammable Organic Liquid' container. is_liquid->liquid_waste Yes is_solid Is the waste contaminated solid (gloves, wipes, etc.)? is_liquid->is_solid No label_container Label container with: 'HAZARDOUS WASTE' Full Chemical Name(s) & % Check Flammable & Corrosive Hazards liquid_waste->label_container solid_waste Collect in separate, labeled 'Solid Hazardous Waste' bag/container. is_solid->solid_waste Yes is_container Is it an empty container? is_solid->is_container No solid_waste->label_container rinse_container Triple-rinse with appropriate solvent. is_container->rinse_container Yes collect_rinsate Collect rinsate into flammable liquid waste. rinse_container->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous glass/plastic. rinse_container->dispose_container collect_rinsate->liquid_waste store_safely Store in designated SAA with secondary containment. Keep container closed. label_container->store_safely request_pickup Schedule waste pickup with EHS or licensed contractor. store_safely->request_pickup final_disposal Final Disposal (Typically Incineration) request_pickup->final_disposal

Caption: Disposal decision workflow for (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine.

By adhering to these scientifically grounded and procedurally sound disposal practices, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship.

References

  • Benchchem. Navigating the Disposal of 3,4-Divanillyltetrahydrofuran: A Guide for Laboratory Professionals.
  • ACS Publications. (2025, November 13). Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia.
  • National Institutes of Health. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
  • Reed College. Hazardous Laboratory Chemicals Disposal Guide.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • Standard Operating Procedure. (2012, December 14). Tetrahydrofuran (THF).
  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
  • UC San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste.
  • Actylis Lab Solutions. (2024, May 22). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, December 6). SAFETY DATA SHEET.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Environment, Health & Safety. Tetrahydrofuran.
  • Harvard Environmental Health and Safety. Chemical and Hazardous Waste.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Safety data sheet. (2023, October 11).
  • Zenodo. Waste Management and Recycling Strategies in Pharma- Chemical Industries.
  • Walsh Medical Media. (2024, September 20). Effective Pharmaceutical Waste Management for Environmental Safety.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2023, September 25). SAFETY DATA SHEET.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • BLD Pharm. 92071-57-3|1-(Tetrahydrofuran-2-yl)ethanamine.
  • Betco Corporation. Garbage Disposal Cleaner - SAFETY DATA SHEET.
  • TBEP Labs. Chemical Waste Disposal for 14th floor (green containers).
  • Procedures for Disposal of Unwanted Laboratory Material (ULM).
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Cayman Chemical. (S)-Tetrahydrofuran-2-yl-methylamine (CAS Number: 7175-81-7).
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • UNSW. Laboratory Hazardous Waste Disposal Guideline – HS321.
  • Chemos GmbH&Co.KG. Safety Data Sheet: tetrahydrofuran.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.